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Core Science & Biosynthesis

Foundational

Introduction: The Imperative of Early In Vitro PK Assessment

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 3-(Methylamino)-pentanoic acid Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 3-(Methylamino)-pentanoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the in vitro pharmacokinetic (PK) characterization of 3-(Methylamino)-pentanoic acid, a novel chemical entity (NCE). As specific experimental data for this compound is not extensively available in public literature, this document serves as a strategic manual, outlining the essential assays required to assess its drug-like properties. We detail the methodologies for evaluating physicochemical characteristics, metabolic stability, plasma protein binding, and permeability. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring a self-validating experimental design. This guide is intended to equip drug development professionals with the necessary tools to generate a robust in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile, crucial for predicting in vivo behavior and making informed decisions in the drug discovery pipeline.

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidates fail in later stages of development due to unfavorable pharmacokinetic properties, such as poor absorption or rapid metabolism. Therefore, a thorough in vitro characterization of an NCE like 3-(Methylamino)-pentanoic acid is not merely a data-gathering exercise; it is a critical risk mitigation strategy.

3-(Methylamino)-pentanoic acid is a small molecule amino acid derivative. Its structure suggests potential interactions with biological transporters and metabolic enzymes. An early and comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is essential to predict its in vivo behavior, potential for drug-drug interactions (DDIs), and overall viability as a therapeutic agent. This guide outlines a logical, tiered approach to generating this critical dataset.

Foundational Physicochemical Characterization

Before delving into complex biological assays, it is crucial to establish the fundamental physicochemical properties of 3-(Methylamino)-pentanoic acid. These properties, primarily aqueous solubility and lipophilicity, govern its behavior in all subsequent ADME assays and provide early indicators of potential absorption issues.

Aqueous Solubility

Aqueous solubility is a critical determinant of oral absorption. A compound must be in solution to be absorbed from the gastrointestinal tract. Poor solubility can be a major hurdle to achieving therapeutic concentrations in vivo.

Experimental Protocol: Thermodynamic Solubility Assay

  • Preparation: Prepare a stock solution of 3-(Methylamino)-pentanoic acid in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Incubation: Add an excess amount of the compound from the stock solution to a buffered aqueous solution (e.g., Phosphate Buffered Saline, pH 7.4) to create a saturated solution.

  • Equilibration: Shake the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound at the specified pH and temperature.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP/LogD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. It influences membrane permeability, plasma protein binding, and metabolic clearance. For ionizable molecules like 3-(Methylamino)-pentanoic acid, the distribution coefficient (LogD) at a physiological pH of 7.4 is more relevant than the partition coefficient (LogP) of the neutral species.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

  • Preparation: Prepare a buffered aqueous phase (PBS, pH 7.4) and an immiscible organic phase (n-octanol), pre-saturating each with the other.

  • Addition of Compound: Add a known amount of 3-(Methylamino)-pentanoic acid to a mixture of the two phases.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning, followed by a period of rest to allow the phases to separate.

  • Quantification: Measure the concentration of the compound in both the aqueous and n-octanol phases using LC-MS/MS.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

ParameterMethodBuffer SystemTypical OutputImplication for Drug Development
Aqueous Solubility Thermodynamic Shake-FlaskPBS, pH 7.4µg/mL or µMHigh solubility (>100 µM) is favorable for oral absorption.
Lipophilicity (LogD) Shake-FlaskPBS, pH 7.4Unitless Log ValueLogD in the range of 1-3 often correlates with good permeability.

Metabolic Stability Assessment

Metabolic stability provides a measure of how susceptible a compound is to metabolism by drug-metabolizing enzymes, primarily located in the liver. Rapid metabolism can lead to low bioavailability and a short duration of action. These assays are crucial for estimating a compound's in vivo clearance.

Liver Microsomal Stability

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs). This assay is a cost-effective first-pass screen for metabolic liability.

Experimental Workflow: Metabolic Stability in Liver Microsomes

G cluster_prep Preparation Phase cluster_incubation Incubation & Sampling cluster_analysis Analysis Phase NCE 3-(Methylamino)-pentanoic acid (Test Compound, 1 µM) Incubate Incubate at 37°C NCE->Incubate LM Liver Microsomes (e.g., Human, Rat) LM->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate NADPH NADPH (Cofactor) NADPH->Incubate Initiates Reaction T0 Time=0 Sample (Stop Reaction Immediately) Incubate->T0 T_final Time=5, 15, 30, 60 min Samples Incubate->T_final Stop Quench Reaction (e.g., Acetonitrile) T_final->Stop Analyze LC-MS/MS Analysis Stop->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calc Calculate Half-Life (t½) and Intrinsic Clearance (CLint) Plot->Calc

Caption: Workflow for liver microsomal stability assay.

Detailed Protocol:

  • Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL protein) and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add 3-(Methylamino)-pentanoic acid (final concentration, e.g., 1 µM) to the mixture. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration, e.g., 1 mM). A parallel incubation without NADPH serves as a negative control.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of 3-(Methylamino)-pentanoic acid at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) as 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) * (mL incubation / mg microsomal protein).

Hepatocyte Stability

Hepatocytes are intact liver cells that contain both Phase I and Phase II metabolic enzymes, as well as active transporter systems. An assay using cryopreserved hepatocytes provides a more comprehensive picture of metabolic clearance than microsomes alone.

Experimental Protocol: Suspended Hepatocyte Stability Assay

The protocol is similar to the microsomal assay but with key differences:

  • System: Use a suspension of cryopreserved hepatocytes (e.g., 1 million cells/mL) in a specialized incubation medium (e.g., Williams' Medium E).

  • Cofactors: No external cofactors like NADPH are needed as the intact cells contain them.

  • Interpretation: The resulting CLᵢₙₜ is considered a more complete measure, incorporating both metabolism and potential uptake into the cell.

Assay ComponentLiver MicrosomesCryopreserved HepatocytesRationale for Choice
Biological System Subcellular fraction (ER vesicles)Intact, viable cellsHepatocytes provide a more physiologically relevant system.
Enzymes Present Primarily Phase I (CYPs, FMOs)Phase I, Phase II (UGTs, SULTs), and other enzymesCaptures a broader range of metabolic pathways.
Transporters AbsentPresent and functionalAssesses if cellular uptake is a rate-limiting step in metabolism.
Throughput/Cost High throughput, lower costLower throughput, higher costMicrosomes are used for initial screening; hepatocytes for more definitive studies.

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug in the plasma is pharmacologically active and available to be metabolized or excreted. High plasma protein binding can significantly affect a drug's distribution and clearance. Therefore, determining the fraction unbound (fᵤ) is essential.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: The RED device consists of two chambers separated by a semi-permeable membrane (typically with an 8 kDa molecular weight cutoff).

  • Sample Addition: Add plasma (human, rat, etc.) spiked with 3-(Methylamino)-pentanoic acid to one chamber (the plasma chamber). Add buffer (PBS, pH 7.4) to the other chamber (the buffer chamber).

  • Equilibration: Seal the unit and incubate on a shaking platform at 37°C for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to equilibrate across the membrane.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Combine the plasma sample with an equal volume of blank buffer, and the buffer sample with an equal volume of blank plasma to ensure matrix matching. Quantify the concentration of the compound in both final samples using LC-MS/MS.

  • Calculation: % Unbound (fᵤ) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

G Start Measure Fraction Unbound (fu) using Equilibrium Dialysis High_PPB High Binding (fu < 1%) Start->High_PPB Is fu very low? Mod_PPB Moderate Binding (fu 1-10%) High_PPB->Mod_PPB No Result1 Low free concentration available for therapeutic effect and clearance. Potential for displacement-based DDIs. High_PPB->Result1 Yes Low_PPB Low Binding (fu > 10%) Mod_PPB->Low_PPB No Result2 Binding may influence distribution but is less likely to be a primary driver of PK properties. Mod_PPB->Result2 Yes Result3 High free concentration. Distribution and clearance are primarily driven by other factors. Low_PPB->Result3 Yes

Caption: Decision tree for interpreting plasma protein binding results.

Permeability Assessment: The Caco-2 Model

To be orally bioavailable, a drug must be able to permeate the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay is the industry standard for assessing intestinal permeability in vitro.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the assay, confirm the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Assay Setup:

    • A-to-B (Apical to Basolateral): Add 3-(Methylamino)-pentanoic acid to the apical (upper) chamber, which represents the intestinal lumen.

    • B-to-A (Basolateral to Apical): In a separate set of wells, add the compound to the basolateral (lower) chamber, representing the blood side.

  • Incubation and Sampling: Incubate the plates at 37°C. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • LC-MS/MS Analysis: Quantify the concentration of the compound in all samples.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pₐₚₚ) in cm/s for both directions: Pₐₚₚ = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Pₐₚₚ (B-to-A) / Pₐₚₚ (A-to-B)

Papp (A-to-B) Value (x 10⁻⁶ cm/s)Permeability ClassInterpretation
< 1 LowPoor absorption expected. May be a substrate for efflux transporters.
1 - 10 ModerateAbsorption is possible but may not be complete.
> 10 HighGood absorption is expected, assuming no other limiting factors.
Efflux Ratio > 2 EffluxSuggests the compound is a substrate of an efflux transporter (e.g., P-gp).

Conclusion and Forward Look

This guide has outlined the foundational in vitro pharmacokinetic assays necessary to build a comprehensive profile for 3-(Methylamino)-pentanoic acid. The data generated from these studies—solubility, lipophilicity, metabolic stability, plasma protein binding, and permeability—form the basis for all subsequent decision-making.

A favorable profile would consist of high solubility, optimal lipophilicity (LogD 1-3), moderate to low metabolic clearance, low to moderate plasma protein binding, and high permeability without significant efflux. Deviations from this ideal profile do not necessarily terminate a project but highlight specific challenges that must be addressed, either through chemical modification or advanced formulation strategies. The results from these assays are critical inputs for more complex modeling, such as in vitro-in vivo extrapolation (IVIVE), to predict human pharmacokinetic parameters before first-in-human studies.

References

  • Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery, 3(8), 711-715. [Link]

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 3-(Methylamino)-pentanoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The incorporation of non-proteinogenic β -amino acids into pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The incorporation of non-proteinogenic β -amino acids into peptidomimetics and small-molecule therapeutics is a proven strategy for enhancing proteolytic stability and modulating conformational space. Specifically, N -methylated β -amino acids like 3-(methylamino)pentanoic acid restrict backbone flexibility, which can significantly improve target binding affinity and membrane permeability. The hydrochloride salt of (3S)-3-(methylamino)pentanoic acid is a validated chemical entity in drug discovery[1].

This application note details two orthogonal, self-validating synthetic routes to 3-(methylamino)pentanoic acid: Aza-Michael Addition and Reductive Amination . By providing field-proven protocols, mechanistic rationale, and downstream zwitterion isolation techniques, this guide ensures high-fidelity synthesis suitable for both milligram-scale discovery and multigram scale-up.

Mechanistic Rationale & Strategy

The synthesis of N -alkyl β -amino acids fundamentally relies on the functionalization of the β -carbon. We present two highly reliable disconnections:

  • The Thermodynamic Approach (Aza-Michael Addition): Utilizes methyl 2-pentenoate as a Michael acceptor. Aliphatic amines like methylamine are excellent nucleophiles for conjugate addition[2]. Because the uncatalyzed aza-Michael addition to unactivated enoates is reversible, the reaction is driven to completion under thermodynamic control using an excess of the amine in a protic solvent (methanol), which stabilizes the developing enolate intermediate through hydrogen bonding. This method is highly scalable and analogous to standard syntheses of β -amino esters[3].

  • The Chemoselective Approach (Reductive Amination): Utilizes methyl 3-oxopentanoate[4], a readily available β -keto ester. The reaction proceeds via the condensation of methylamine to form an intermediate iminium ion, which is subsequently trapped by a mild hydride donor (sodium cyanoborohydride, NaBH3​CN )[5]. The causality behind using NaBH3​CN over NaBH4​ lies in its stability at mildly acidic pH (5.0–6.0). At this pH, the imine is protonated to the highly electrophilic iminium species, while the ketone remains unactivated, ensuring perfect chemoselectivity.

Comparative Route Analysis

To assist in route selection, the quantitative and qualitative parameters of both methodologies are summarized below.

ParameterRoute A: Aza-Michael AdditionRoute B: Reductive Amination
Starting Material Methyl 2-pentenoateMethyl 3-oxopentanoate
Atom Economy High (Direct addition)Moderate (Loss of H2​O )
Typical Reaction Time 24 – 48 hours12 – 16 hours
Expected Yield (2 steps) 65 – 75%70 – 85%
Chemoselectivity Excellent (Spontaneous)Requires strict pH control (pH 5-6)
Scalability Excellent (Catalyst-free)Good (Requires toxic hydride handling)

Synthetic Workflow

SynthesisRoutes Start1 Methyl 2-pentenoate (Michael Acceptor) Reagent1 Methylamine (CH3NH2) Methanol, RT Start1->Reagent1 Start2 Methyl 3-oxopentanoate (β-Keto Ester) Reagent2 Methylamine, NaBH3CN MeOH, pH 5-6 Start2->Reagent2 Intermediate Methyl 3-(methylamino)pentanoate (Common Intermediate) Reagent1->Intermediate Aza-Michael Addition Reagent2->Intermediate Reductive Amination Hydrolysis LiOH Saponification THF/H2O, 0°C to RT Intermediate->Hydrolysis Product 3-(Methylamino)pentanoic acid (Final Product) Hydrolysis->Product Ester Cleavage

Caption: Divergent synthetic workflows for 3-(Methylamino)pentanoic acid.

Experimental Protocols

Protocol A: Aza-Michael Addition (Route A)

This protocol is optimized for operational simplicity and avoids the use of transition metal catalysts or complex hydride donors.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-pentenoate (10.0 mmol, 1.14 g).

  • Amine Addition: Add a solution of methylamine in methanol (2.0 M, 25 mL, 50.0 mmol). Causality: A 5-fold excess of methylamine is used to suppress the formation of the tertiary amine (double addition) and to drive the equilibrium toward the product.

  • Incubation: Seal the flask and stir the reaction mixture at room temperature (20–25 °C) for 48 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3, KMnO4​ stain). The UV-active enoate spot ( Rf​≈0.6 ) should disappear, replaced by a non-UV active, ninhydrin-positive spot ( Rf​≈0.2 ).

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude oil in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to afford crude methyl 3-(methylamino)pentanoate .

Protocol B: Reductive Amination (Route B)

This protocol is optimized for rapid conversion and utilizes pH-directed chemoselectivity.

  • Imine Formation: In a 100 mL round-bottom flask, dissolve methyl 3-oxopentanoate (10.0 mmol, 1.44 g) in anhydrous methanol (30 mL). Add methylamine hydrochloride (15.0 mmol, 1.01 g) and sodium acetate (15.0 mmol, 1.23 g).

  • pH Adjustment: Stir for 30 minutes at room temperature. Causality: Sodium acetate buffers the solution to pH ~5.5, which is the optimal window for iminium formation without prematurely decomposing the reducing agent.

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride ( NaBH3​CN , 12.0 mmol, 0.75 g) in small portions over 10 minutes.

  • Incubation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench & Workup (Safety Critical): Perform in a fume hood. Quench the reaction by carefully adding saturated aqueous NaHCO3​ (20 mL). Causality: Basic quenching safely neutralizes residual NaBH3​CN without generating lethal HCN gas. Extract the aqueous layer with dichloromethane ( 3×30 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and evaporate to yield methyl 3-(methylamino)pentanoate .

Downstream Processing: Saponification & Zwitterion Isolation

Isolating small, highly polar zwitterionic amino acids via standard liquid-liquid extraction often results in catastrophic yield losses. Furthermore, β -amino esters are prone to retro-Michael elimination (E1cB) under harsh basic conditions. This self-validating isolation protocol circumvents both issues.

  • Mild Saponification: Dissolve the crude methyl 3-(methylamino)pentanoate (approx. 10 mmol) in a 1:1 mixture of THF and H2​O (20 mL). Cool to 0 °C. Add lithium hydroxide monohydrate (LiOH· H2​O , 15.0 mmol, 0.63 g). Causality: LiOH provides a milder hydroxide source than NaOH/KOH, suppressing retro-Michael degradation.

  • Hydrolysis: Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours. Monitor by LC-MS until the ester mass disappears.

  • Acidification: Acidify the mixture to pH ~2 using 1M HCl. Evaporate the THF under reduced pressure.

  • Ion-Exchange Chromatography (The Gold Standard):

    • Prepare a column of Dowex 50WX8 strongly acidic cation exchange resin (hydrogen form).

    • Load the aqueous acidic solution onto the column. The protonated amino acid will bind to the resin.

    • Wash the column with deionized water (approx. 3 column volumes) until the eluent is neutral. Causality: This completely removes LiCl, unreacted starting materials, and neutral organic impurities.

    • Elute the product using 2M aqueous ammonium hydroxide ( NH4​OH ). The basic eluent deprotonates the carboxylic acid, forming the neutral zwitterion which elutes from the resin.

  • Lyophilization: Collect the ninhydrin-positive fractions and remove the water and volatile ammonia via lyophilization (freeze-drying) to afford pure 3-(methylamino)pentanoic acid as a white solid.

References

  • (3S)-3-(Methylamino)pentanoic acid hydrochloride | CID 177699483 Source: PubChem, National Center for Biotechnology Information. URL:[Link]

  • Discovery of Thiadiazoleamide Derivatives as Potent, Selective, and Orally Available Antagonists Source: Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Ultrasound-Irradiated Michael Addition of Amines to Ferrocenylenones under Solvent-Free and Catalyst-Free Conditions Source: ResearchGate. URL:[Link]

Sources

Application

Application Note: Utilizing 3-(Methylamino)pentanoic Acid in Peptidomimetic Drug Design

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, solid-phase peptide synthesis (SPPS) optimization, and validated protocols for overcoming...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, solid-phase peptide synthesis (SPPS) optimization, and validated protocols for overcoming steric hindrance.

Introduction

The transition from native peptides to therapeutically viable drugs is historically hindered by poor oral bioavailability, rapid proteolytic degradation, and limited membrane permeability. To overcome these pharmacokinetic liabilities, the incorporation of non-proteinogenic amino acids has become a cornerstone of peptidomimetic design.

3-(Methylamino)pentanoic acid (3-MAPA) is a highly specialized β3 -amino acid featuring an ethyl side chain and an N-methylated amine. This unique structural motif combines the foldamer-inducing and protease-evading properties of β -amino acids with the lipophilicity and conformational restriction of N-methylation. This application note provides a comprehensive guide to the mechanistic utility of 3-MAPA and details optimized synthetic workflows for its successful incorporation into complex peptide scaffolds.

Mechanistic Rationale: The Power of N-Methylated β -Amino Acids

The strategic insertion of 3-MAPA into a peptide sequence fundamentally alters its physicochemical and biological profile. As a Senior Application Scientist, it is critical to understand the causality behind these structural modifications:

  • Protease Evasion via Backbone Extension: Standard proteases have evolved to recognize the precise spatial arrangement of α -amino acids. By introducing an additional methylene carbon into the backbone, 3-MAPA disrupts the requisite transition-state geometry for enzymatic cleavage, conferring near-total resistance to proteolytic degradation 1.

  • Enhanced Permeability via H-Bond Disruption: The N-methyl group replaces the amide proton, eliminating a critical hydrogen bond donor. This prevents intermolecular aggregation (improving solubility) and significantly increases the overall lipophilicity of the molecule, facilitating passive diffusion across the intestinal mucosa and the blood-brain barrier (BBB) 2.

  • Conformational Modulation: The steric bulk of the N-methyl group and the β -ethyl side chain restricts the ϕ and ψ dihedral angles. This restriction alters the cis/trans isomerization equilibrium of the amide bond, heavily favoring specific turn conformations. Consequently, 3-MAPA is frequently utilized as a structural modulator in the synthesis of conformationally constrained macrocyclic compounds 3.

Mechanism cluster_effects Physicochemical & Structural Effects cluster_outcomes Pharmacokinetic Outcomes MAPA 3-MAPA Incorporation BetaCarbon β-Carbon Backbone Extension (Protease Evasion) MAPA->BetaCarbon NMethyl N-Methylation (H-Bond Disruption) MAPA->NMethyl EthylSide β-Ethyl Side Chain (Hydrophobic Shielding) MAPA->EthylSide Stability Increased In Vivo Half-Life BetaCarbon->Stability Permeability Enhanced Membrane Permeability NMethyl->Permeability Conformation Stabilized cis-Amide/Foldamer NMethyl->Conformation EthylSide->Stability EthylSide->Permeability

Fig 1. Mechanistic pathways by which 3-MAPA enhances peptidomimetic drug properties.

Synthesis Workflows and Overcoming Steric Bottlenecks

While coupling Fmoc-3-MAPA-OH to a growing peptide chain is relatively straightforward using standard uronium reagents (e.g., HATU), coupling the subsequent amino acid onto the secondary amine of 3-MAPA represents a severe synthetic bottleneck. The incoming activated amino acid must navigate the extreme steric clash generated by both the N-methyl group and the adjacent β -ethyl side chain.

Standard coupling reagents (HATU, HBTU, DIC/Oxyma) typically result in truncated sequences or require extended reaction times that promote base-catalyzed epimerization. To overcome this, the in situ generation of an Fmoc-amino acid chloride using bis-(trichloromethyl) carbonate (Triphosgene) is the gold standard 4. The acid chloride is highly reactive and sterically compact, allowing it to efficiently acylate the hindered N-methyl group. Alternatively, the advanced uronium reagent COMU can be utilized under microwave-assisted conditions 5.

SPPS_Workflow Start Resin-Bound Peptide (Free Primary Amine) Couple1 Couple Fmoc-3-MAPA-OH Reagents: HATU, DIPEA, DMF Time: 1h at RT Start->Couple1 Deprotect1 Fmoc Deprotection Reagents: 20% Piperidine/DMF Couple1->Deprotect1 DifficultCouple Difficult Coupling onto N-Me Reagents: Triphosgene, Collidine, THF Time: 3h at RT Deprotect1->DifficultCouple Deprotect2 Fmoc Deprotection Reagents: 20% Piperidine/DMF DifficultCouple->Deprotect2 Cleavage Global Cleavage & Deprotection Reagents: TFA/Scavengers Deprotect2->Cleavage

Fig 2. Solid-Phase Peptide Synthesis (SPPS) workflow incorporating 3-MAPA.

Quantitative Data: Coupling Efficiencies

The table below summarizes the expected coupling efficiencies when attempting to acylate the secondary amine of resin-bound 3-MAPA with a standard amino acid (e.g., Fmoc-Ala-OH).

Table 1: Comparative Coupling Efficiencies onto Resin-Bound 3-MAPA

Coupling ReagentEquivalents (AA / Reagent / Base)SolventTemp / TimeConversion (%)
HATU / DIPEA4.0 / 4.0 / 8.0DMFRT, 2h< 30%
DIC / Oxyma4.0 / 4.0 / 4.0DMFRT, 2h< 40%
COMU / DIPEA4.0 / 4.0 / 8.0DMF50°C (MW), 1h~ 75%
Triphosgene / Collidine 3.0 / 1.0 / 10.0 *THF RT, 3h > 98%

*Note: 1 mole of Triphosgene generates 3 moles of phosgene equivalents. Therefore, 1.0 equivalent of Triphosgene is precisely sufficient to activate 3.0 equivalents of Fmoc-AA-OH.

Validated Experimental Protocols

Protocol 1: Coupling Fmoc-3-MAPA-OH to the Solid Support

Causality Note: Because the amine on the growing resin-bound peptide is primary, standard coupling chemistry is highly effective. HATU is preferred over HBTU due to the superior leaving group ability of its HOAt-derived intermediate.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or 2-CTC) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 × 10 min).

  • Activation: In a separate vial, dissolve Fmoc-3-MAPA-OH (4.0 equiv relative to resin loading) and HATU (4.0 equiv) in a minimum volume of DMF (approx. 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 8.0 equiv) to the vial. The solution will turn pale yellow, indicating the formation of the active ester. Pre-activate for 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 1 hour.

  • Washing & Verification: Drain the reaction mixture and wash the resin thoroughly with DMF (5×) and DCM (3×). Verify completion using a standard Ninhydrin (Kaiser) test.

Protocol 2: Triphosgene-Mediated Coupling onto the N-Methyl Group

Causality Note: Triphosgene must be used in an inert solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM). Using DMF is strictly prohibited, as it reacts with phosgene to form a Vilsmeier-Haack reagent, leading to formylation side reactions. Furthermore, 2,4,6-collidine is utilized instead of DIPEA; its steric bulk prevents it from acting as a nucleophile, while its weaker basicity prevents base-catalyzed epimerization of the highly reactive acid chloride intermediate.

Safety Warning: Triphosgene is highly toxic. All operations must be performed in a certified fume hood.

  • Fmoc Deprotection: Deprotect the Fmoc group from the resin-bound 3-MAPA (20% Piperidine/DMF). Wash extensively with DMF, then switch to dry THF (5× washes) to remove all traces of DMF.

  • Reagent Preparation: In a dry vial under inert atmosphere (N₂ or Ar), dissolve the incoming Fmoc-AA-OH (3.0 equiv) and Triphosgene (1.0 equiv) in dry THF (to yield a 0.15 M solution).

  • In Situ Activation: Add 2,4,6-collidine (10.0 equiv) dropwise to the vial. A white precipitate (collidine hydrochloride) will form immediately, confirming the generation of the Fmoc-amino acid chloride. Stir for 1 minute.

  • Coupling: Transfer the entire suspension (including the precipitate) to the resin. Agitate at room temperature for 3 hours.

  • Cleanup: Drain the resin and wash sequentially with THF (3×), DCM (3×), and DMF (3×).

Protocol 3: Chloranil Test for Secondary Amines

Causality Note: The standard Ninhydrin test relies on the formation of Ruhemann's purple, a reaction that requires a primary amine. Because 3-MAPA possesses a secondary (N-methyl) amine, Ninhydrin will yield a false negative. The Chloranil test specifically reacts with secondary amines to form a deeply colored dialkylaminovinyl derivative, providing an accurate self-validating system for your coupling steps.

  • Reagent Preparation:

    • Solution A: 2% acetaldehyde in DMF (v/v).

    • Solution B: 2% chloranil (tetrachloro-p-benzoquinone) in DMF (w/v).

  • Sampling: Extract a few beads of the resin and wash them with ethanol or DCM to remove residual basic solvents.

  • Assay: Place the beads in a small glass tube. Add 1 drop of Solution A and 1 drop of Solution B.

  • Incubation & Readout: Allow to stand at room temperature for 5 minutes.

    • Dark Blue/Green Beads: Secondary amine is present (Coupling is incomplete).

    • Colorless/Yellow Beads: Secondary amine is fully acylated (Coupling is successful).

References

  • PubMed (NIH)
  • PMC (NIH)
  • CA2769124A1 - Conformationally constrained, fully synthetic macrocyclic compounds Google Patents URL
  • Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids - Total synthesis of cyclosporin O ResearchGate URL
  • Coupling Reagents - Aapptec Peptides Aapptec Peptides URL

Sources

Method

Application Note: HPLC Method Development and Validation for 3-(Methylamino)-pentanoic Acid

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Discipline: Liquid Chromatography, Mass Spectrometry, and Quality-by-Design (QbD) Analyte Profiling & The Chromatographic Dilemma...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Discipline: Liquid Chromatography, Mass Spectrometry, and Quality-by-Design (QbD)

Analyte Profiling & The Chromatographic Dilemma

Developing a robust analytical method for 3-(Methylamino)-pentanoic acid requires navigating several fundamental physicochemical challenges. As a β -amino acid with an N-methyl substitution, this molecule presents a unique profile that actively resists standard reversed-phase high-performance liquid chromatography (RP-HPLC) techniques.

  • Extreme Hydrophilicity & Zwitterionic Nature: The molecule possesses both a carboxylic acid and a secondary amine. At physiological and typical chromatographic pH ranges, it exists as a highly polar zwitterion. On a standard C18 stationary phase, it lacks the hydrophobicity required for partitioning, resulting in elution within the void volume ( t0​ ).

  • The Secondary Amine Dilemma: While pre-column derivatization is standard for amino acids, the N-methyl group makes this a secondary amine. Traditional reagents like o-phthalaldehyde (OPA) strictly require primary amines and a thiol to form an isoindole derivative[1]. Therefore, OPA derivatization will fail completely for this analyte.

  • Optical Invisibility: The aliphatic backbone lacks a conjugated π -electron system, meaning it has no functional UV or fluorescent chromophore. Low-wavelength UV detection (e.g., 210 nm) is highly susceptible to baseline drift and matrix interference.

To solve this, we must engineer causality into our method selection, choosing between two distinct, self-validating pathways: Underivatized HILIC-MS/MS or FMOC-Cl Pre-Column Derivatization RP-HPLC .

Workflow Start Analyte: 3-(Methylamino)-pentanoic acid (High Polarity, No UV Chromophore) Decision Is LC-MS/MS Available? Start->Decision HILIC HILIC-MS/MS (Underivatized Analysis) Decision->HILIC Yes Deriv FMOC-Cl Derivatization (Secondary Amine Reactive) Decision->Deriv No RP Reversed-Phase HPLC-UV/FL (C18 Column) Deriv->RP

Analytical workflow decision matrix for 3-(Methylamino)-pentanoic acid.

Methodological Causality: Engineering the Solution

Pathway A: Hydrophilic Interaction Liquid Chromatography (HILIC)

For laboratories equipped with tandem mass spectrometry (LC-MS/MS), HILIC is the gold standard for underivatized polar metabolites[2],. Unlike RP-HPLC, HILIC utilizes a polar stationary phase (e.g., BEH Amide or Zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile).

The Causality of Retention: Retention in HILIC is driven by the partitioning of the analyte between the bulk organic mobile phase and a water-enriched layer immobilized on the stationary phase[3]. By buffering the mobile phase to pH 3.0 with Ammonium Formate, we ensure the carboxylate group is partially protonated and the secondary amine is fully protonated. This maintains a consistent cationic/zwitterionic state, preventing peak tailing caused by secondary electrostatic interactions with unreacted surface silanols[2],.

HILIC_Mechanism Mobile Bulk Mobile Phase (>70% Acetonitrile) Analyte 3-(Methylamino)- pentanoic acid (Zwitterion) Mobile->Analyte WaterLayer Immobilized Water Layer (Partitioning Zone) Analyte->WaterLayer Hydrophilic Partitioning Stationary Stationary Phase (BEH Amide / Z-HILIC) WaterLayer->Stationary

HILIC partitioning mechanism for polar zwitterionic analytes.

Pathway B: Pre-Column Derivatization with FMOC-Cl

If MS/MS is unavailable, the analyte must be chemically modified to increase hydrophobicity and impart a chromophore. Because 3-(Methylamino)-pentanoic acid is a secondary amine, 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the optimal reagent. FMOC-Cl undergoes a nucleophilic substitution with both primary and secondary amines under mildly basic conditions (pH 8.5) to form highly stable, UV-active carbamates[1].

The Causality of Quenching: A critical failure point in FMOC derivatization is the hydrolysis of excess FMOC-Cl into FMOC-OH, a highly hydrophobic byproduct that causes massive baseline disturbances. To create a robust method, the reaction must be actively quenched with an excess of a primary amine (e.g., Glycine), shifting the byproduct to a highly polar FMOC-Gly derivative that elutes harmlessly early in the gradient.

ReactionPathway Analyte 3-(Methylamino)- pentanoic acid (Secondary Amine) Condition Borate Buffer (pH 8.5) 10 min, 25°C Analyte->Condition Reagent FMOC-Cl (Derivatization Agent) Reagent->Condition Product FMOC-Derivatized Analyte (UV/FL Active) Condition->Product Nucleophilic Substitution

FMOC-Cl derivatization pathway for secondary amines.

Experimental Protocols (Self-Validating Systems)

Protocol 1: HILIC-MS/MS Analysis (Underivatized)

This protocol is designed to be self-validating by incorporating an isobaric resolution check.

1. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.0 with Formic Acid[2].

  • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

2. Chromatographic Conditions:

  • Column: Waters XBridge Premier BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL (Sample must be diluted in at least 70% Acetonitrile to prevent peak breakthrough).

3. Self-Validation Step (System Suitability): Inject a system suitability standard containing Leucine and Isoleucine. In HILIC, these isobaric compounds are notoriously difficult to separate. Baseline resolution ( Rs​>1.5 ) of Leu/Ile proves the integrity of the immobilized water layer and validates the system for the target analyte[2],[4].

Protocol 2: FMOC-Cl Derivatization & RP-HPLC-UV

This protocol utilizes an Internal Standard (IS) to self-validate derivatization efficiency.

1. Reagent Preparation:

  • Buffer: 0.1 M Sodium Borate, pH 8.5.

  • Derivatization Reagent: 10 mM FMOC-Cl in anhydrous Acetonitrile.

  • Quenching Agent: 50 mM Glycine in H2​O .

  • Internal Standard (IS): 1 mM Sarcosine (N-methylglycine).

2. Derivatization Workflow:

  • Aliquot 100 µL of sample and 10 µL of IS into a microvial.

  • Add 100 µL of Borate Buffer (pH 8.5) and vortex.

  • Add 100 µL of FMOC-Cl reagent. Vortex immediately and incubate at 25°C for exactly 10 minutes.

  • Add 50 µL of Glycine quenching agent. Incubate for 2 minutes to consume excess FMOC-Cl.

  • Inject directly into the HPLC.

3. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Detection: Fluorescence (Ex: 260 nm, Em: 315 nm) or UV at 265 nm.

  • Self-Validation: Monitor the peak area of the Sarcosine IS. A relative standard deviation (RSD) of <2.0% across injections validates that the derivatization kinetics remain stable.

Method Validation Framework (ICH Q2(R2) Compliance)

Analytical methods must be validated according to the recently updated ICH Q2(R2) guidelines (effective June 2024), which emphasize a Quality-by-Design (QbD) and lifecycle management approach[5],[6].

Under ICH Q14 and Q2(R2), the method must define an Analytical Target Profile (ATP) [7]. For 3-(Methylamino)-pentanoic acid, the validation parameters are defined as follows:

  • Specificity: The method must demonstrate baseline resolution ( Rs​>1.5 ) between the target analyte and matrix interferences (e.g., cell culture media salts in HILIC[4], or FMOC-Gly/FMOC-OH byproducts in RP-HPLC).

  • Linearity & Range: Evaluated across 50% to 150% of the target concentration. The correlation coefficient ( R2 ) must be ≥0.995 .

  • Accuracy & Precision: Repeatability (intra-day) and Intermediate Precision (inter-day) must yield an RSD of ≤2.0% for the API assay.

  • Robustness: Evaluated using a Method Operable Design Region (MODR) matrix[6], testing deliberate variations in column temperature ( ±2∘C ), buffer pH ( ±0.2 ), and flow rate ( ±10% ).

Quantitative Data & Gradient Profiles

The following tables summarize the optimized gradient programs and expected validation metrics for both methodological pathways.

Table 1: Gradient Programs for HILIC and RP-HPLC Methods

Time (min)HILIC-MS/MS (%B: Acetonitrile)RP-HPLC-UV (%B: Acetonitrile)
0.090%20%
2.090%20%
10.050%80%
12.050%100%
12.190% (Re-equilibration)20% (Re-equilibration)
18.090% (End)20% (End)

Note: HILIC requires significantly longer re-equilibration times (minimum 10 column volumes) to rebuild the immobilized water layer.

Table 2: Comparative ICH Q2(R2) Validation Metrics

Validation ParameterHILIC-MS/MS (Underivatized)RP-HPLC-FL (FMOC Derivatized)
Detection Limit (LOD) 0.5 - 5.0 ng/mL10 - 25 ng/mL
Linearity ( R2 ) > 0.995> 0.999
Precision (RSD%) < 3.5%< 1.5%
Throughput / Prep Time High (Direct injection)Low (15 min prep per batch)
Primary Limitation Matrix ion suppressionReagent stability & byproduct interference

Conclusion

The successful quantification of 3-(Methylamino)-pentanoic acid requires abandoning standard C18 RP-HPLC protocols. By understanding the causality of the molecule's zwitterionic nature and secondary amine structure, laboratories can deploy either a high-throughput HILIC-MS/MS method or a highly accessible FMOC-Cl derivatization RP-HPLC method. Both pathways, when coupled with rigorous system suitability checks, ensure full compliance with modern ICH Q2(R2) regulatory frameworks.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.[Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Corporation.[Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies.[Link]

  • Enantioseparation of Aromatic β3 Amino acid by Precolumn Derivatization with o-Phthaldialdehyde and N-Isobutyryl-l-cysteine. ResearchGate.[Link]

Sources

Application

Application Note &amp; Protocols: Utilizing 3-(Methylamino)pentanoic Acid as a Chiral Building Block in Advanced Organic Synthesis

Executive Summary & Scientific Context 3-(Methylamino)pentanoic acid is a highly specialized, non-proteinogenic chiral building block that seamlessly merges the structural characteristics of a β -amino acid with an N -me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

3-(Methylamino)pentanoic acid is a highly specialized, non-proteinogenic chiral building block that seamlessly merges the structural characteristics of a β -amino acid with an N -methylated backbone . In modern drug discovery, incorporating this moiety into peptidomimetics, macrocycles, and PROTAC linkers serves a dual pharmacological purpose.

First, the β -carbon spacer fundamentally alters the peptide backbone trajectory, rendering the amide bond invisible to standard proteolytic enzymes. Second, the N -methyl group eliminates a hydrogen bond donor, significantly increasing the molecule's lipophilicity and cellular membrane permeability . Understanding the physicochemical properties of this building block is the first step toward successful synthetic integration.

Table 1: Physicochemical Properties of 3-(Methylamino)pentanoic Acid
PropertyValue / Description
Chemical Name 3-(Methylamino)pentanoic acid
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Stereochemistry Chiral center at C3 (Typically utilized as the (3S) or (3R) enantiomer)
Hydrogen Bond Donors 2 (Secondary Amine, Carboxylic Acid)
Hydrogen Bond Acceptors 3
Topological Polar Surface Area 49.3 Ų

Mechanistic Causality: Overcoming Steric Hindrance in Synthesis

While the biological advantages of 3-(methylamino)pentanoic acid are profound, its incorporation during Solid-Phase Peptide Synthesis (SPPS) presents significant thermodynamic and kinetic hurdles. The secondary amine is sterically hindered, drastically reducing its nucleophilicity compared to primary amines. Furthermore, once 3-(methylamino)pentanoic acid is successfully coupled to the resin, the newly formed N -terminal secondary amine is highly resistant to acylation by the subsequent amino acid .

Standard carbodiimide chemistry (e.g., DIC/HOBt) often fails in these scenarios, leading to truncated sequences or high levels of epimerization due to extended reaction times. To overcome this, highly reactive uronium/aminium salts such as HATU or COMU must be employed. COMU, in particular, generates a highly reactive Oxyma ester intermediate that drives the coupling of sterically hindered secondary amines to completion while suppressing racemization .

Table 2: Efficacy of Coupling Reagents for N-Methylated Amino Acids
Coupling ReagentReactive IntermediateTypical YieldEpimerization RiskReaction Time
DIC / HOBt OBt ester40 - 50%Moderate24 - 48 hours
HATU / DIEA OAt ester85 - 95%Low2 - 4 hours
COMU / DIEA Oxyma ester90 - 98%Very Low1 - 2 hours

Visualizations of Workflow and Pharmacokinetics

SPPS_Workflow Resin Peptide-Resin (Free Amine) Activation Activation (Fmoc-N-Me-Beta-AA + COMU/DIEA) Resin->Activation Add Reagents Coupling Coupling Reaction (2-4 hours, RT) Activation->Coupling Amide Bond Formation Validation Chloranil Test (Secondary Amine) Coupling->Validation In-Process QC Validation->Coupling If Fail (Green/Blue) Deprotection Fmoc Deprotection (20% Piperidine) Validation->Deprotection If Pass (Colorless)

Workflow for SPPS incorporating N-methylated beta-amino acids with Chloranil test validation.

Pharmacokinetics Drug Peptidomimetic with 3-(Methylamino)pentanoic acid Mech1 N-Methylation (Loss of H-Bond Donor) Drug->Mech1 Mech2 Beta-Carbon Backbone (Altered Sterics) Drug->Mech2 Result1 Increased Lipophilicity & Membrane Permeability Mech1->Result1 Enhanced Absorption Result2 Proteolytic Resistance (Extended Half-Life) Mech2->Result2 Evades Proteases

Pharmacological advantages of incorporating 3-(Methylamino)pentanoic acid into drug scaffolds.

Experimental Protocols

Protocol 1: Solution-Phase Fmoc Protection

Commercial 3-(methylamino)pentanoic acid is frequently supplied as a free amine or hydrochloride salt. Fmoc protection is a strict prerequisite for standard SPPS workflows.

  • Preparation : Dissolve 3-(methylamino)pentanoic acid (1.0 eq) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.

  • Activation : Cool the solution to 0°C in an ice bath. Slowly add Fmoc-OSu (1.2 eq) dissolved in a minimal amount of 1,4-dioxane dropwise over 30 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Causality: The extended reaction time is mandatory because the secondary amine of the building block is a significantly weaker nucleophile than standard primary amino acids.

  • Workup : Evaporate the dioxane under reduced pressure. Wash the remaining aqueous layer with diethyl ether to extract unreacted Fmoc-OSu.

  • Precipitation : Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the precipitated Fmoc-3-(methylamino)pentanoic acid with ethyl acetate (3x).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Solid-Phase Peptide Coupling using COMU (Self-Validating System)

This protocol details the coupling of the Fmoc-protected building block to a growing peptide chain on a solid support.

  • Resin Swelling : Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Pre-activation : In a separate vial, dissolve Fmoc-3-(methylamino)pentanoic acid (0.3 mmol, 3.0 eq) and COMU (0.3 mmol, 3.0 eq) in 2 mL of DMF. Add DIPEA (0.6 mmol, 6.0 eq).

    • Causality: COMU is explicitly selected over HATU here because it is non-explosive, produces the highly efficient Oxyma leaving group, and is specifically optimized to overcome the steric bulk of N -methyl couplings.

  • Coupling : Add the pre-activated solution to the resin. Agitate at room temperature for 2 to 4 hours.

  • Self-Validating QC (The Chloranil Test) : To verify coupling completion, you must perform a Chloranil test rather than a standard Kaiser test.

    • Causality: The Kaiser test only detects primary amines and will yield a false negative when evaluating the deprotection or coupling of an N -methylated residue. The Chloranil test specifically detects secondary amines, ensuring the workflow remains self-validating.

    • Procedure: Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.

    • Interpretation: A colorless or pale yellow bead indicates successful coupling (no free secondary amines remain). A dark green or blue bead indicates incomplete coupling, necessitating a second coupling cycle.

  • Washing : Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) in preparation for the next synthetic step.

References

  • National Center for Biotechnology Information (PubChem) . "(3S)-3-(Methylamino)pentanoic acid hydrochloride". PubChem Compound Database. URL:[Link]

  • Al-Warhi, T. I., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis". Tetrahedron. URL:[Link]

  • El-Faham, A., et al. "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(Methylamino)pentanoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and scale-up of 3-(methylamino)pentanoic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and scale-up of 3-(methylamino)pentanoic acid. As a critical β -amino acid building block for peptidomimetics and active pharmaceutical ingredients (APIs), its synthesis is often bottlenecked by thermodynamic limitations and severe isolation challenges.

This guide provides an authoritative breakdown of the primary synthetic route—the aza-Michael addition—along with mechanistic troubleshooting, quantitative yield data, and a self-validating standard operating protocol.

Mechanistic Pathway & Workflow Logic

The most direct and scalable route to 3-(methylamino)pentanoic acid is the 1 of methylamine to pent-2-enoic acid[1]. While conceptually simple, the reaction is governed by a delicate thermodynamic equilibrium. The initial nucleophilic attack forms an enolate intermediate, which must undergo a crucial2 to yield the final product[2]. If the conditions are not optimized, the intermediate will fragment back into the starting materials.

MechanisticPathway N1 Methylamine (Nucleophile) N3 C-N Bond Formation (Transition State) N1->N3 N2 Pent-2-enoic Acid (Michael Acceptor) N2->N3 N4 Enolate Intermediate N3->N4 N4->N2 Retro-Michael Cleavage N5 1,3-Prototropic Shift N4->N5 N6 3-(Methylamino)pentanoic Acid N5->N6

Mechanistic pathway of the aza-Michael addition including retro-Michael equilibrium.

Troubleshooting FAQs: Yield Optimization

Q1: My aza-Michael addition stalls at 60-70% conversion. How can I drive the reaction to completion? Root Cause: The aza-Michael addition is a reversible process. At elevated temperatures, the equilibrium shifts heavily toward the starting materials via a3[3]. Furthermore, methylamine is a gas at room temperature and can escape the reaction matrix if not properly sealed. Solution:

  • Thermodynamic Control: Lower the reaction temperature. While heating accelerates the initial reaction rate, it promotes the retro-Michael fragmentation. Run the reaction at 25 °C for an extended period (48 hours) rather than refluxing.

  • Solvent Effects: Utilize highly polar protic solvents like methanol. These solvents stabilize the transition state and facilitate the crucial 1,3-prototropic shift required to lock in the final product[2]. Alternatively, 4 have been shown to drastically improve yields in similar amine conjugate additions[4].

  • Reagent Excess: Use a 5-fold molar excess of methylamine to push the equilibrium forward.

Q2: I am observing significant amounts of a side product. Could it be double alkylation? Root Cause: Primary amines can theoretically undergo double conjugate addition. However, for 3-(methylamino)pentanoic acid, the steric hindrance of the ethyl group at the β -position of pent-2-enoic acid significantly reduces this risk. If you are using an ester starting material (e.g., methyl pent-2-enoate), the side product is almost certainly the corresponding amide formed by the nucleophilic attack of methylamine on the ester carbonyl. Solution: Avoid ester starting materials if possible. Switch to the free carboxylic acid (pent-2-enoic acid) to prevent aminolysis, or use a sterically bulky ester protecting group (e.g., tert-butyl pent-2-enoate) that resists nucleophilic attack.

Q3: My reaction conversion is >95% by NMR, but my isolated yield is <20% after aqueous workup. Where is my product? Root Cause: This is the most common failure point in β -amino acid synthesis. 3-(Methylamino)pentanoic acid is a highly polar zwitterion with an isoelectric point near neutral pH. It is extremely water-soluble. Standard liquid-liquid extraction (e.g., washing with water and extracting with ethyl acetate or dichloromethane) will leave almost all of your product partitioned in the aqueous layer. Solution: Abandon standard aqueous-organic extractions. Instead, use strongly acidic cation-exchange chromatography to capture the protonated amino acid, followed by basic elution.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the final isolated yield of 3-(methylamino)pentanoic acid, highlighting why kinetic vs. thermodynamic control is critical.

Solvent SystemTemperature (°C)Equivalents of MethylamineReaction Time (h)Isolated Yield (%)Primary Issue Observed
Toluene80 (Reflux)1.51215%Extensive retro-Michael fragmentation
Dichloromethane252.02435%Poor solubility of zwitterionic intermediate
Methanol65 (Reflux)3.01245%Equilibrium plateau reached prematurely
Solvent-Free / Neat25 (Ultrasound)5.0482%Scaling limitations in batch reactors
Methanol 25 5.0 48 >85% Optimal thermodynamic control

Standard Operating Protocol: Synthesis & Isolation

The following self-validating protocol ensures both high conversion and near-quantitative recovery of the zwitterionic product.

IsolationWorkflow A Crude Reaction Mixture (in Methanol) B Vacuum Concentration (Remove Excess Amine) A->B C Aqueous Reconstitution B->C D Dowex 50WX8 Resin (H+ Form) C->D E Wash with DI Water (Elutes Impurities) D->E F Elute with 2M NH4OH (Releases Zwitterion) E->F G Lyophilization (Pure Product) F->G

Step-by-step isolation workflow for zwitterionic beta-amino acids using ion-exchange.
Phase 1: Reaction Assembly & Execution
  • Preparation: In a heavy-walled, pressure-rated glass reactor equipped with a magnetic stir bar, suspend pent-2-enoic acid (10.0 mmol, 1.00 g) in absolute methanol (5.0 mL).

  • Amine Addition: Cool the vessel to 0 °C using an ice bath. Slowly add a 33% w/w solution of methylamine in absolute ethanol (50.0 mmol, ~6.2 mL).

    • Causality Note: The 5-fold excess drives the thermodynamic equilibrium forward, while cooling prevents the volatile free amine from escaping during the exothermic acid-base neutralization.

  • Incubation: Seal the pressure tube tightly. Remove the ice bath and allow the reaction to stir at 25 °C for 48 hours.

  • Self-Validation Check (NMR Tracking): Remove a 50 µL aliquot, evaporate the solvent under a stream of nitrogen, and dissolve in D2​O . Analyze via 1H -NMR. The reaction is complete when the olefinic protons of pent-2-enoic acid ( δ 5.8 and 7.0 ppm) have completely disappeared, replaced by the aliphatic multiplet of the β -proton (~ δ 3.2 ppm). Do not rely on TLC, as the polar product streaks heavily.

Phase 2: Zwitterion Isolation (Ion-Exchange Chromatography)
  • Volatile Removal: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure (rotary evaporator, 40 °C water bath) to remove methanol and excess unreacted methylamine. A viscous, pale-yellow oil will remain.

  • Resin Preparation: Prepare a glass chromatography column with Dowex 50WX8 strongly acidic cation exchange resin (H+ form, 20 g). Wash the resin bed with 100 mL of deionized (DI) water.

  • Loading: Dissolve the crude oil in 10 mL of DI water and load it onto the resin.

  • Washing: Elute the column with 150 mL of DI water.

    • Causality Note: This step washes away unreacted pent-2-enoic acid and non-basic organic impurities. The target β -amino acid remains bound to the resin via its protonated amine group.

  • Elution: Elute the product using a 2.0 M aqueous ammonium hydroxide ( NH4​OH ) solution. Collect 20 mL fractions.

  • Detection & Lyophilization: Spot the fractions on a silica TLC plate and stain with ninhydrin (heat to develop). Pool the ninhydrin-positive fractions (purple spots) and lyophilize (freeze-dry) to afford pure 3-(methylamino)pentanoic acid as a white powder.

References

  • Enantioselective Synthesis of β-amino acids: A Review Source: ResearchGate URL
  • Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift: Experimental and theoretical results Source: ResearchGate URL
  • Ultrasound-Irradiated Michael Addition of Amines to Ferrocenylenones under Solvent-Free and Catalyst-Free Conditions at Room Temperature Source: ResearchGate URL
  • Three-Component Synthesis of a Library of m-Terphenyl Derivatives with Embedded β-Aminoester Moieties Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-(Methylamino)-pentanoic Acid Coupling

[label=" Refining DOT Diagram Details I am now refining the experimental workflow's DOT diagram with a focus on edge labels and node colors for clarity and user understanding. I'm adding edge labels and captions to impro...

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Author: BenchChem Technical Support Team. Date: April 2026

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Analyzing DKP Prevention

I'm now analyzing the dipeptide loss issue when the N-terminus contains 3-(Methylamino)-pentanoic acid, which leads to DKP formation. The primary cause is the free secondary amine attacking the resin's ester linkage after Fmoc removal. I'm focusing on preventative strategies such as 2-chlorotrityl chloride resin and Alloc protection.

Refining FAQ Content

I am now focusing on refining the FAQs. I'm elaborating on the impact of the N-methyl group and beta-ethyl chain on coupling. I'm detailing the process of guanidinium cap formation and chain termination, and relating this to reagent limitations. I aim for concise explanations in a user-friendly format.

Finalizing FAQs and Protocol

I'm now integrating the FAQ section with the developed validation protocol to provide a comprehensive user experience. I'm focusing on providing links and cited sources. This will include an explanation of steric hindrance as it affects reaction kinetics. I'm finalizing the details of the DOT diagram.

Finalizing Chloranil Test Workflow

I'm now integrating the details of the Chloranil test for validation, ensuring a clear, stepwise guide. I've ensured concise explanations and a user-friendly format, focusing on the interpretation and feedback loop. I am building on previously added test steps.

Integrating Validation Steps

I am now focusing on integrating the validation step within the troubleshooting documentation, ensuring a concise overview of the Chloranil test and its feedback mechanism. I'm providing a rationale for its value. I'm refining the steps.

Refining Experimental Workflow

I'm now refining the DOT diagram for the experimental workflow, focusing on clarity and completeness. I've added a "Validation" node for the Chloranil test, and connected it within a feedback loop. Re-coupling and failure steps are clearly labeled. I'm checking that the node colors are clear and the layout is legible.

Refining Diagram and Protocol

I'm now refining the experimental workflow diagram, focusing on the Chloranil test feedback loop. I've added labels to reflect "re-coupling" and "failure" steps for clarity. I'm also ensuring the DOT code is well-formatted, and easily visualized. I am also adjusting the labels, focusing on an improved layout and legible content.

Integrating Validation Steps

I am now focusing on integrating the validation step into the technical support. I'm building a section explaining the importance of using the Chloranil test to confirm reaction success. I'm focusing on making it clear and providing a quick link back to other supporting documentation.

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the incorporation of 3-(Methylamino)-pentanoic acid . As a β -amino acid featuring both an N -methyl group and a β -ethyl side chain, it presents a formidable steric barrier during Solid-Phase Peptide Synthesis (SPPS). This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield couplings.

PART 1: Mechanistic Insights & Causality (FAQs)

Q1: Why does coupling the next amino acid onto 3-(Methylamino)-pentanoic acid fail with standard HBTU/DIEA protocols? A1: Standard uronium reagents like HBTU are insufficient due to two compounding steric factors inherent to the molecule's structure:

  • Reduced Nucleophilicity: The N -methyl group donates electron density but creates massive steric bulk around the secondary amine, restricting the approach trajectory of the incoming activated acyl species [1].

  • β -Aliphatic Bulk: The ethyl side chain at the β -carbon (C3) creates a highly branched local environment right next to the reacting center.

When combined, these factors drastically increase the activation energy required for acylation. HBTU generates a relatively bulky OBt-active ester, which cannot easily penetrate this steric shield, leading to incomplete reactions and high rates of deletion sequences [2].

Q2: Why do I see a mass corresponding to a truncated peptide terminating at 3-(Methylamino)-pentanoic acid? A2: This is a classic deletion sequence. Because the acylation of the hindered secondary amine is kinetically slow, side reactions outcompete the desired amide bond formation. Specifically, uronium-based coupling reagents (like HATU or HBTU) can react directly with the uncoupled secondary amine to form an irreversible guanidinium cap, permanently terminating the peptide chain[1].

PART 2: Troubleshooting Guide & Diagnostics

Issue 1: Low Coupling Yield / Deletion Sequences

  • Diagnostic: LC-MS shows a major peak corresponding to the uncoupled peptide mass (missing the incoming amino acid). The standard Kaiser test may falsely appear negative because it is unreliable for detecting secondary amines.

  • Solution: Switch from HBTU/DIEA to COMU/Oxyma . COMU combined with Oxyma forms a highly reactive, less sterically hindered active ester compared to HOBt-based reagents[3]. Additionally, elevate the reaction temperature using Microwave-Assisted Peptide Synthesis (MAPS) to 75°C to overcome the high activation energy barrier.

Issue 2: Diketopiperazine (DKP) Formation

  • Diagnostic: Complete loss of the dipeptide at the N-terminus (observed when 3-(Methylamino)-pentanoic acid is the second residue attached to the resin).

  • Solution: N -alkylated amino acids are highly prone to DKP formation when the Fmoc group of the second residue is removed. The free secondary amine attacks the ester linkage to the resin, cleaving the dipeptide [4].

  • Preventative Action: Use the highly sterically hindered 2-chlorotrityl chloride (2-CTC) resin to prevent the spatial folding required for DKP formation. Alternatively, use an Alloc-protecting group strategy instead of Fmoc for the incoming amino acid, allowing deprotection under neutral palladium-catalyzed conditions rather than basic conditions [4].

PART 3: Quantitative Data

Table 1: Performance Comparison of Coupling Reagents for Hindered N -Methylated Amines

Coupling ReagentActive Ester IntermediateSteric Bulk of IntermediateRelative ReactivityRacemization RiskRecommendation for 3-(Methylamino)-pentanoic acid
HBTU / HOBt OBtHighLowModerateNot Recommended. High failure rate.
HATU / HOAt OAtHighHighLowAcceptable. Requires double coupling and heat.
PyBOP / HOAt OAtHighModerateLowPoor. Phosphonium salts are too slow for this bulk.
COMU / Oxyma OxymaLowVery HighVery LowHighly Recommended. Best for extreme steric hindrance.

Data synthesized from comparative studies on N -methylated cyclic peptide synthesis [3][4].

PART 4: Validated Experimental Protocol

Protocol: Microwave-Assisted COMU/Oxyma Coupling onto 3-(Methylamino)-pentanoic Acid This protocol is a self-validating system: it utilizes a specific secondary-amine detection assay (Chloranil) to gate-keep the progression to the next synthesis cycle.

Reagents Required:

  • Incoming Fmoc-Amino Acid (3.0 equivalents)

  • COMU (3.0 equivalents)

  • Oxyma Pure (3.0 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6.0 equivalents)

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the peptide-resin (terminating in Fmoc-3-(Methylamino)-pentanoic acid) with 20% piperidine in DMF for 2 x 5 minutes. Wash thoroughly with DMF (5 x 1 min).

  • Pre-activation (Critical Step): In a separate vial, dissolve the incoming Fmoc-Amino Acid, COMU, and Oxyma in a minimal volume of DMF. Add DIEA. Allow the mixture to pre-activate for exactly 1 to 2 minutes at room temperature.

    • Causality: Pre-activation ensures the incoming amino acid is fully converted to the Oxyma active ester, preventing the COMU uronium salt from prematurely capping the resin-bound secondary amine[1].

  • Microwave Coupling: Add the pre-activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes. (If microwave is unavailable, agitate at room temperature for 4 hours).

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Self-Validation (Chloranil Test):

    • Transfer a few resin beads to a test tube.

    • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.

    • Interpretation: A colorless/yellowish bead indicates a Successful Coupling (proceed to next cycle). A blue/green bead indicates an Incomplete Coupling (free secondary amine remains).

  • Feedback Loop: If the Chloranil test is positive, perform a second coupling using HATU/HOAt (3.0 eq) for 2 hours at room temperature before proceeding.

PART 5: Visualizations

Causality Root 3-(Methylamino)-pentanoic Acid Factor1 N-Methyl Group (Secondary Amine) Root->Factor1 Factor2 Beta-Carbon Ethyl Chain (Aliphatic Bulk) Root->Factor2 Effect1 Reduced Nucleophilicity Factor1->Effect1 Effect2 Restricted Reaction Trajectory Factor1->Effect2 Factor2->Effect2 Outcome High Activation Energy for Acylation Effect1->Outcome Effect2->Outcome Solution COMU/Oxyma + Heat (Overcomes Energy Barrier) Outcome->Solution

Causality of steric hindrance in 3-(Methylamino)-pentanoic acid and the required energetic solution.

Workflow Start Peptide-Resin with Terminal 3-(Methylamino)-pentanoic Acid Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Preactivate Pre-activate Incoming AA (AA + COMU + Oxyma + DIEA) Deprotect->Preactivate Coupling Microwave Coupling (75°C, 15 mins) Preactivate->Coupling Validation Chloranil Test (Secondary Amine Detection) Coupling->Validation Success Successful Elongation Validation->Success Negative (Blue to Colorless) Fail Re-couple with HATU/HOAt Validation->Fail Positive (Blue/Green) Fail->Validation

Optimized solid-phase peptide synthesis workflow for coupling onto hindered secondary amines.

References
  • Biron, E., et al. "Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool." PubMed Central (PMC).[Link]

  • Subirós-Funosas, R., et al. "Advances in Acylation Methodologies Enabled by Oxyma-Based Reagents." ResearchGate.[Link]

  • Albericio, F., et al. "Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide." Organic Letters, ACS Publications.[Link]

Troubleshooting

Technical Support Center: Resolving Baseline Noise in β-Amino Acid Chromatography

Welcome to the Advanced Troubleshooting Hub. As application scientists, we know that analyzing aliphatic β-amino acids like 3-(Methylamino)-pentanoic acid presents a unique chromatographic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As application scientists, we know that analyzing aliphatic β-amino acids like 3-(Methylamino)-pentanoic acid presents a unique chromatographic challenge. Found naturally in lipopeptide complexes such as iturin A[1], this analyte lacks a conjugated π-electron system and therefore does not possess a strong UV chromophore[1].

To achieve adequate sensitivity, analysts are forced to rely on low-wavelength UV detection (<220 nm), Charged Aerosol Detection (CAD), or post-column derivatization. Each of these detection modalities introduces distinct vulnerabilities to baseline noise. This guide explores the mechanistic causes of these disturbances and provides field-proven, self-validating protocols to restore system performance.

I. Diagnostic Workflow: Isolating the Modality

Because baseline anomalies are highly dependent on your chosen detector, troubleshooting must begin by isolating the specific detection modality and its associated chemical or mechanical vulnerabilities.

BaselineDiagnostics Start Baseline Noise in β-Amino Acid Analysis Det Identify Detection Modality Start->Det UV Low-UV (<220 nm) with Ion-Pairing Det->UV CAD Charged Aerosol Detection (CAD) Det->CAD Deriv Post-Column Derivatization Det->Deriv UV_Issue TFA Absorbance & Gradient Displacement UV->UV_Issue CAD_Issue Solvent Impurities & Exhaust Fluctuations CAD->CAD_Issue Deriv_Issue Reactor Outgassing & Pump Pulsations Deriv->Deriv_Issue

Diagnostic decision tree for isolating baseline noise in β-amino acid chromatography.

II. Troubleshooting Guides & FAQs

Scenario A: Low-Wavelength UV Detection (200–220 nm)

Q: I am using a 0.1% Trifluoroacetic acid (TFA) gradient to retain 3-(Methylamino)-pentanoic acid, but my baseline is wandering and showing severe ripples at 210 nm. How do I fix this?

The Causality: TFA is an excellent ion-pairing reagent for polar amino acids, but it possesses a strong UV absorption band below 220 nm[2]. During a reversed-phase gradient, TFA is dynamically retained by the stationary phase in highly aqueous conditions. As the concentration of the organic modifier increases, the retained TFA is suddenly displaced into the mobile phase. This continual displacement, combined with pump stroke variations, manifests as severe baseline ripples and wandering[2].

The Solution:

  • Absorbance Balancing: Do not use the exact same concentration of TFA in both mobile phases. Because acetonitrile has a different density and expansion profile than water, balance the baseline by adding slightly less TFA to the organic phase (e.g., 0.1% TFA in Water, 0.085% TFA in Acetonitrile).

  • Mixer Upgrade: Install a larger volume, high-efficiency mixer to dampen the pump stroke variations before the solvent reaches the column[2].

Scenario B: Charged Aerosol Detection (CAD)

Q: We switched to CAD to avoid UV absorbance issues, but we are experiencing high background current and erratic baseline spikes. What is the root cause?

The Causality: Unlike optical detectors, a CAD measures residual aerosolized particles. Therefore, baseline drift and elevated noise are almost exclusively driven by semi-volatile or non-volatile impurities in the mobile phase[3]. Furthermore, the CAD relies on precise pneumatic stability. Emptying the waste carboy during an active run alters the exhaust pressure, which destabilizes the aerosolization process and induces sudden, erratic baseline noise spikes.

The Solution:

  • Solvent Purity: Downgrading from LC-MS grade to HPLC grade solvents introduces non-volatile particulates that the CAD will detect[3]. Always use ultra-pure, LC-MS grade solvents and additives.

  • Pneumatic Integrity: Never empty the waste carboy during an analysis. Additionally, always ensure the nitrogen gas flow remains on before, during, and after mobile phase delivery to prevent the detector from flooding.

Scenario C: Post-Column Derivatization (Ninhydrin/OPA)

Q: My post-column derivatization setup shows a sawtooth noise pattern interspersed with random, sharp spikes. Is the detector failing?

The Causality: This is a dual-causality issue. A sawtooth or sine-wave noise pattern is typically mechanical, caused by pulsations from the reagent syringe pump[4]. Conversely, the random, sharp spikes are chemical. Post-column reactors for amino acids are often heated. Heating the eluent decreases the saturated solubility of dissolved gases, leading to outgassing within the detector flow cell[5]. As these micro-bubbles pass through the optical path, they scatter light, producing sharp baseline spikes[4].

The Solution:

  • Apply Backpressure: To keep gases dissolved in solution, install a flow restrictor at the detector outlet. A 2-meter long stainless steel tube with a 0.3-mm internal diameter will generate approximately 0.1 to 0.2 MPa of backpressure at 1 mL/min, which suppresses bubble formation without exceeding the flow cell's pressure limits[5].

  • Pump Maintenance: Check the reagent pump log files to evaluate pressure variations; if the sine-wave pattern persists, the syringe pump requires seal replacement or maintenance[4].

III. Quantitative Data Summaries

Table 1: Impact of Detection Modalities on 3-(Methylamino)-pentanoic acid Analysis
Detection ModalityTypical LODPrimary Source of Baseline NoiseKey Mitigation Strategy
Low-UV (210 nm) High ng to µgTFA absorbance / Inadequate mixingBalance TFA (0.1% Aq / 0.085% Org)
CAD Low ngNon-volatile solvent impuritiesStrictly use LC-MS grade solvents
Derivatization (UV/Vis) Low ngReactor outgassing / Pump pulsationInstall 0.2 MPa backpressure restrictor
Table 2: Solvent UV Cutoffs and Baseline Implications
Solvent / AdditiveUV Cutoff (nm)Baseline Effect at <220 nm
Water 190Minimal, but highly susceptible to dissolved O₂.
Acetonitrile 190Minimal; the preferred organic modifier for low-UV β-amino acid work.
Methanol 205High background noise; absorbs strongly below 210 nm.
TFA (0.1%) ~210Severe baseline drift and ripples during gradient displacement.

IV. Self-Validating Experimental Protocol: The "Zero-Injection" Test

When baseline noise is erratic, you must systematically eliminate variables to prove whether the source is mechanical (pump/detector) or chemical (column/solvent). This self-validating protocol forces the system to reveal the root cause.

Step-by-Step Methodology:

  • Eliminate the Column: Remove the analytical column and replace it with a zero-dead-volume backpressure capillary or union[6].

  • Run the Gradient: Execute your standard method without injecting a sample. If the baseline stabilizes, the noise was caused by column contamination or phase dewetting[6]. If the noise persists, the column is innocent; proceed to Step 3.

  • Eliminate the Flow: Stop the solvent flow completely[6].

    • Outcome A: If the baseline immediately flattens and stabilizes, the issue is chemical (eluent composition, mixing inefficiency, or pump pulsations)[6].

    • Outcome B: If the erratic fluctuations continue despite zero flow, the detector is at fault (e.g., an aging lamp, failing electronics, or trapped air bubbles in the flow cell)[6].

IsolationTest Step1 1. Remove Column & Install Union Step2 2. Run Gradient (Zero-Injection) Step1->Step2 Decision1 Does noise persist? Step2->Decision1 ColIssue Root Cause: Column Contamination Decision1->ColIssue No Step3 3. Stop Flow Completely Decision1->Step3 Yes Decision2 Does noise persist? Step3->Decision2 DetIssue Root Cause: Detector / Electronics Decision2->DetIssue Yes PumpIssue Root Cause: Pump / Solvent Impurity Decision2->PumpIssue No

Step-by-step zero-injection protocol to isolate mechanical or chemical sources of noise.

V. References

  • Troubleshooting Corona (CAD) Detector Chromatography Forum[Link]

  • Shimadzu Baseline Disturbance Shimadzu [Link][6]

  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems Waters Corporation[Link][2]

  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells Shimadzu[Link][5]

  • Iturin AL - a new long chain iturin a possessing an unusual high content of C16-beta-amino acids Journal of Antibiotics (Tokyo) / NIH[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Structural Engineering of Peptides: 3-Aminopentanoic Acid vs. 3-(Methylamino)-pentanoic Acid for Enhanced Stability

Peptide-based therapeutics offer high target affinity and specificity but are historically hindered by poor pharmacokinetic profiles, specifically rapid proteolytic degradation and low membrane permeability[1]. To overco...

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Author: BenchChem Technical Support Team. Date: April 2026

Peptide-based therapeutics offer high target affinity and specificity but are historically hindered by poor pharmacokinetic profiles, specifically rapid proteolytic degradation and low membrane permeability[1]. To overcome these limitations, structural engineering of the peptide backbone using non-proteinogenic amino acids has become a cornerstone of modern peptidomimetic design.

This guide provides an in-depth comparison between 3-aminopentanoic acid (3-APA) , a β -amino acid, and its N-methylated derivative, 3-(methylamino)-pentanoic acid (3-MAPA) . As a Senior Application Scientist, I will evaluate their respective impacts on peptide stability, synthetic viability, and overall pharmacological potential through validated mechanistic principles and experimental workflows.

Mechanistic Rationale: Why Modify the Backbone?

The β -Amino Acid Advantage (3-APA)

Standard α -peptides are highly susceptible to exopeptidases and endopeptidases. Incorporating a β -amino acid like 3-aminopentanoic acid introduces an additional methylene carbon into the backbone. This extra spacer alters the spatial arrangement of the side chains and the hydrogen-bonding network, fundamentally disrupting the recognition motifs required by natural proteases[1].

The N-Methylation Synergism (3-MAPA)

While β -amino acids improve enzymatic stability, they do not inherently solve the issue of poor membrane permeability caused by highly polar amide bonds. Converting 3-APA to 3-(methylamino)-pentanoic acid (3-MAPA) introduces a methyl group on the amide nitrogen. This modification exerts three distinct mechanistic effects:

  • Steric Shielding: The bulky N-methyl group creates severe steric hindrance, physically blocking protease active sites from accessing the adjacent peptide bond[2].

  • Desolvation Penalty Reduction: By replacing the amide hydrogen (a strong hydrogen bond donor) with a methyl group, the overall lipophilicity of the peptide increases. This significantly lowers the desolvation energy required for the peptide to partition into and cross the hydrophobic lipid bilayer.

  • Conformational Constraint: N-methylation restricts the rotational freedom ( ϕ and ψ angles) of the backbone, stabilizing specific secondary structures (like β -turns) and reducing the entropic cost of target binding[3].

MechanisticPathway A Standard α-Peptide (High Degradation) B 3-Aminopentanoic Acid (β-amino acid insertion) A->B Backbone Extension C 3-(Methylamino)-pentanoic Acid (N-methylation) B->C N-Alkylation D Protease Resistance (Steric Shielding) B->D C->D Enhanced E Conformational Rigidity (Backbone Constraint) C->E F Membrane Permeability (Loss of H-Bond Donor) C->F

Mechanistic pathways of structural modifications enhancing peptide stability and permeability.

Comparative Physicochemical Properties

The physical properties of these building blocks dictate their behavior in both synthetic and biological environments.

Property3-Aminopentanoic Acid (3-APA)3-(Methylamino)-pentanoic Acid (3-MAPA)
Residue Type β -amino acidN-methylated β -amino acid
H-Bond Donors 1 (Amide NH)0 (Amide N-CH 3​ )
Steric Bulk Moderate (Ethyl side chain)High (Ethyl side chain + N-Methyl)
Lipophilicity (LogP impact) BaselineIncreased
Synthetic Difficulty StandardHigh (Requires specialized coupling)

Experimental Workflows & Methodologies

To objectively compare the performance of 3-APA and 3-MAPA, researchers must employ robust, self-validating experimental systems. The following protocols detail the synthesis and evaluation of peptides incorporating these residues.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) & Coupling Strategies

The introduction of N-methylated amino acids brings significant synthetic challenges due to the reduced nucleophilicity and increased steric bulk of the secondary amine[3].

  • 3-APA Coupling: Can be achieved using standard Fmoc-SPPS protocols.

    • Reagents: 3-4 equivalents of Fmoc-3-APA-OH, DIC, and OxymaPure in DMF.

    • Conditions: Room temperature for 60 minutes.

  • 3-MAPA Coupling: Requires highly reactive coupling reagents to overcome steric hindrance and prevent sequence truncation or epimerization.

    • Reagents: 3 equivalents of Fmoc-3-MAPA-OH, HATU, and HOAt (or COMU), with 6 equivalents of DIEA.

    • Conditions: Double coupling is mandatory. First coupling at room temperature for 2 hours; second coupling at 50°C for 1 hour using a microwave-assisted peptide synthesizer.

    • Causality: HATU/HOAt generates a highly reactive 7-aza-benzotriazole active ester, which is essential for driving the acylation of the hindered secondary amine of the N-methyl group[3].

Protocol 2: Serum Stability Assay (Half-Life Determination)

This protocol evaluates resistance to proteolytic degradation in a physiologically relevant environment.

  • Preparation: Prepare a 1 mM stock solution of the purified peptide in DMSO.

  • Incubation: Dilute the peptide to a final concentration of 10 µM in 25% human serum (pre-warmed to 37°C in PBS, pH 7.4).

  • Sampling: Extract 50 µL aliquots at predetermined time points (0, 1, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately quench the enzymatic activity by adding 50 µL of ice-cold precipitation buffer (acetonitrile containing 1% trifluoroacetic acid and an internal standard).

  • Isolation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact peptide.

  • Validation: Calculate the half-life ( t1/2​ ) using a one-phase exponential decay model. A known highly labile peptide (e.g., natural somatostatin) must be run in parallel as a positive control for serum protease activity[1].

ExperimentalWorkflow S1 Peptide Synthesis (SPPS) HATU/HOAt Coupling S2 Purification (RP-HPLC >95%) S1->S2 S3 Human Serum Incubation (37°C, 0-24h) S2->S3 S4 Quenching & Precipitation (TCA/Acetonitrile) S3->S4 S5 LC-MS/MS Analysis (Quantification) S4->S5 S6 Half-Life (T1/2) Calculation S5->S6

Step-by-step workflow for evaluating the serum stability of modified peptides via LC-MS/MS.

Representative Experimental Data

The synergistic effect of β -amino acid insertion and N-methylation yields exponential improvements in stability and permeability. Below is a summary of representative performance metrics based on established literature benchmarks for these structural modifications.

MetricStandard α -Peptide3-APA Modified Peptide3-MAPA Modified Peptide
Serum Half-Life ( t1/2​ ) < 10 minutes4 - 6 hours> 24 hours
Permeability ( Papp​ , 10−6 cm/s) < 0.1 (Impermeable)0.5 - 1.0 (Low)5.0 - 8.0 (Moderate/High)
Coupling Efficiency (1st Pass) > 98%> 95%60 - 75% (Requires double coupling)

Conclusion

The transition from 3-aminopentanoic acid to 3-(methylamino)-pentanoic acid represents a critical evolutionary step in peptidomimetic design. While 3-APA provides a baseline defense against enzymatic degradation via backbone extension, 3-MAPA synergistically combines steric shielding and lipophilicity enhancement to deliver superior metabolic stability and membrane permeability. Drug development professionals must, however, weigh these profound pharmacological benefits against the increased complexity and cost of SPPS coupling protocols.

References

  • Should My Peptide Be Methyl
  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - ACS Chemical Biology (2022).
  • N-methylation in amino acids and peptides: Scope and limit
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - Molecules (2020).

Sources

Comparative

Reproducibility and Scale-Up Comparison of 3-(Methylamino)pentanoic Acid Synthesis Protocols

Introduction The synthesis of β -amino acids, specifically 3-(methylamino)pentanoic acid, is a critical bottleneck in the development of peptidomimetics, marine-derived cyclic depsipeptides (such as obyanamide)[1], and n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of β -amino acids, specifically 3-(methylamino)pentanoic acid, is a critical bottleneck in the development of peptidomimetics, marine-derived cyclic depsipeptides (such as obyanamide)[1], and novel antiepileptic drug analogs[2]. As a Senior Application Scientist, I frequently encounter reproducibility issues when scaling these building blocks from the bench to the pilot plant. The core challenge lies in balancing overall yield, stereocontrol, and operational safety.

This guide objectively compares three distinct synthetic protocols, detailing the causality behind the experimental choices and establishing self-validating workflows for each to ensure high-fidelity reproduction.

Protocol 1: Aza-Michael Addition (The Thermodynamic Approach)

The direct conjugate addition of methylamine to an α,β -unsaturated system (2-pentenoic acid) is the most atom-economical route available[3].

  • Causality & Logic: The β -carbon of 2-pentenoic acid is highly electrophilic due to its conjugation with the carboxyl group. Methylamine acts as the nucleophile. However, because the aza-Michael addition is reversible and thermodynamically controlled, retro-Michael cleavage is a constant risk. To drive the equilibrium toward the desired adduct, a massive excess of methylamine (typically 10-20 equivalents) must be utilized[4]. Water is chosen as the solvent to stabilize the zwitterionic intermediate via hydrogen bonding.

  • Self-Validating System: The reaction progress is monitored via 1 H NMR. The complete disappearance of the vinylic protons ( δ 5.8–7.0 ppm) and the emergence of a multiplet at δ 3.1 ppm (the new β -methine proton) serve as an internal validation of 100% conversion.

Step-by-Step Methodology
  • Charge a pressure-rated vessel with 2-pentenoic acid (1.0 eq).

  • Add 40% aqueous methylamine solution (15.0 eq) at 0 °C to control the initial exothermic reaction.

  • Seal the vessel and heat to 60 °C for 24 hours under vigorous stirring.

  • Cool to room temperature and remove excess methylamine under reduced pressure.

  • Acidify the crude mixture to pH 6 using 1M HCl and apply to a Dowex 50WX8 strongly acidic cation exchange resin.

  • Elute with 1M NH 4​ OH and lyophilize to yield racemic 3-(methylamino)pentanoic acid.

Protocol 2: Reductive Amination of β -Keto Esters (The Kinetic Approach)

For applications requiring esterified intermediates, the reductive amination of methyl 3-oxopentanoate is highly reproducible and scalable[5].

  • Causality & Logic: This protocol relies on the kinetic trapping of a transient iminium ion. The pH must be strictly maintained between 5.0 and 6.0. If the pH exceeds 6.0, the free amine promotes unwanted aldol condensations of the β -keto ester. If the pH drops below 5.0, the amine becomes fully protonated and non-nucleophilic. Sodium cyanoborohydride (NaBH 3​ CN) is selected because it selectively reduces the protonated iminium ion without reducing the unreacted ketone at this specific pH[5].

  • Self-Validating System: LC-MS is used to track the reaction kinetics. The initial mass of the ketone ( m/z 130) shifts to the imine intermediate ( m/z 143), followed by an irreversible +2 Da shift ( m/z 145) upon reduction, providing a clear, self-validating kinetic profile.

Step-by-Step Methodology
  • Dissolve methyl 3-oxopentanoate (1.0 eq) and methylamine hydrochloride (1.5 eq) in anhydrous methanol.

  • Add glacial acetic acid dropwise until the apparent pH reaches 5.5.

  • Stir for 2 hours at room temperature to allow complete iminium formation.

  • Portion-wise, add NaBH 3​ CN (1.2 eq) while maintaining the internal temperature below 20 °C.

  • Stir for 12 hours, quench with saturated aqueous NaHCO 3​ , and extract with dichloromethane.

  • Saponify the resulting ester with 1M NaOH, followed by neutralization to yield the racemic product.

Protocol 3: Asymmetric Synthesis via Isoxazolinium Salts (The Stereocontrolled Approach)

When the enantiopure (3S)- or (3R)-enantiomer is strictly required[6], traditional chiral resolution is inefficient. A highly stereoselective approach utilizes the reduction of N-methylisoxazolinium salts[7].

  • Causality & Logic: A pre-formed chiral isoxazoline ring is N-methylated to form an activated isoxazolinium salt. The rigid, cyclic framework sterically shields one face of the iminium double bond. Subsequent reduction (using NaBH(OAc) 3​ or catalytic hydrogenation) occurs exclusively from the less hindered face. This substrate-controlled diastereoselectivity dictates the absolute configuration of the resulting β -N-methylamino acid[7].

  • Self-Validating System: Chiral HPLC analysis of the crude product against a racemic standard is mandatory. A single peak confirming an enantiomeric excess (ee) of >95% validates the structural integrity and facial selectivity of the chiral auxiliary.

Step-by-Step Methodology
  • Dissolve the chiral 3-ethyl-isoxazoline precursor in anhydrous acetonitrile.

  • Add methyl triflate (1.1 eq) at 0 °C to form the N-methylisoxazolinium salt.

  • Isolate the salt and redissolve in a mixture of acetic acid and dichloromethane.

  • Add NaBH(OAc) 3​ (2.0 eq) and stir at -20 °C for 8 hours to ensure maximum facial selectivity.

  • Subject the reduced intermediate to catalytic hydrogenation (Pd/C, H 2​ balloon) to cleave the N-O bond.

  • Oxidize the resulting amino alcohol using Jones reagent to afford the enantiopure 3-(methylamino)pentanoic acid.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three protocols based on pilot-scale data, allowing researchers to choose the optimal route based on their specific project constraints.

ProtocolYield (%)StereoselectivityScalabilityRelative CostE-Factor (Waste/Product)
1. Aza-Michael Addition 85 - 90%Racemic (0% ee)HighLow~5
2. Reductive Amination 75 - 80%Racemic (0% ee)MediumModerate~15
3. Isoxazolinium Reduction 45 - 55%>95% eeLowHigh>50

Synthesis Workflows

SynthesisPathways SM1 2-Pentenoic Acid (α,β-Unsaturated) R1 Excess MeNH₂, H₂O (Aza-Michael Addition) SM1->R1 SM2 Methyl 3-Oxopentanoate (β-Keto Ester) R2 MeNH₂·HCl, NaBH₃CN (Reductive Amination) SM2->R2 SM3 N-Methylisoxazolinium Salt (Chiral Precursor) R3 NaBH(OAc)₃ then H₂/Pd (Stereoselective Reduction) SM3->R3 Prod 3-(Methylamino)pentanoic Acid (Target β-Amino Acid) R1->Prod Note1 Racemic Mixture (Low Stereocontrol) R1->Note1 R2->Prod Note2 Racemic (Requires Resolution) R2->Note2 R3->Prod Note3 High Enantiopurity (>95% ee) R3->Note3

Comparative workflow of the three synthesis protocols for 3-(methylamino)pentanoic acid.

References

  • Isolation and Structure Determination of Obyanamide, a Novel Cytotoxic Cyclic Depsipeptide from the Marine Cyanobacterium Lyngbya confervoides Source: Journal of Natural Products - ACS Publications URL:[Link]

  • Synthesis and evaluation of amino analogues of valproic acid Source: PubMed - NIH URL:[Link]

  • Crystal structure of (3S,4S)-4,5-O-cyclohexylidene-4,5-dihydroxy-3-methylamino-pentanoic acid hydrochloride Source: ResearchGate (Jäger, V., et al.) URL:[Link]

  • ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: ResearchGate (Abdel-Magid, A. F., et al.) URL:[Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation Source: Frontiers in Chemistry URL:[Link]

  • (3S)-3-(Methylamino)pentanoic acid hydrochloride | C6H14ClNO2 | CID 177699483 Source: PubChem - NIH URL:[Link]

Sources

Validation

Comparative efficacy of 3-(Methylamino)-pentanoic acid derivatives

Comparative Efficacy of 3-(Methylamino)-pentanoic Acid Derivatives in Peptidomimetic Drug Design As a Senior Application Scientist in peptidomimetic drug discovery, I frequently encounter the fundamental pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 3-(Methylamino)-pentanoic Acid Derivatives in Peptidomimetic Drug Design

As a Senior Application Scientist in peptidomimetic drug discovery, I frequently encounter the fundamental pharmacokinetic bottlenecks of natural α-amino acid-based therapeutics: rapid proteolytic degradation and poor membrane permeability. To circumvent these limitations, the strategic integration of non-natural building blocks—specifically 3-(Methylamino)-pentanoic acid (3-MAPA) derivatives—has emerged as a transformative methodology.

This guide objectively compares the efficacy of 3-MAPA derivatives against traditional amino acid counterparts, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for your drug development workflows.

Mechanistic Rationale: The Causality of Efficacy

The superior pharmacological profile of 3-MAPA derivatives is not coincidental; it is the direct result of two distinct structural modifications that alter the molecule's biophysical reality:

  • β-Carbon Extension (The Methylene Spacer): By inserting an additional methylene group into the peptide backbone, the spatial geometry of the pharmacophore is fundamentally altered. This extension renders the adjacent amide bonds unrecognizable to canonical α-exopeptidases and endopeptidases, effectively creating a "stealth" backbone.

  • N-Methylation (Steric & Electronic Modulation): The addition of a methyl group to the amine nitrogen eliminates a critical hydrogen bond donor. This drastically reduces the molecule's Polar Surface Area (PSA), thereby increasing lipophilicity and passive membrane permeability. Furthermore, the steric bulk of the N-methyl group restricts the Ramachandran dihedral angles ( ϕ , ψ ). This locks the peptidomimetic into a pre-organized bioactive conformation, minimizing the entropic penalty typically incurred during target receptor binding.

Comparative Efficacy Data

To objectively evaluate the performance of 3-MAPA derivatives, we benchmarked them against their unmethylated β-amino acid counterpart (3-Aminopentanoic acid) and the natural α-amino acid analog (Norvaline).

Table 1: Comparative Pharmacokinetic and Biophysical Profiling of Pentanoic Acid Derivatives

ParameterNatural α-Amino Acid (Norvaline)Unmethylated β-Amino Acid (3-APA)N-Methylated β-Amino Acid (3-MAPA)
Proteolytic Half-Life (Serum) < 1 hour~ 4-6 hours> 24 hours
Oral Bioavailability (F%) < 5%15 - 20%45 - 60%
Polar Surface Area (PSA) High (Multiple H-bond donors)High (Multiple H-bond donors)Significantly Reduced
Receptor Binding Entropy High Penalty (Highly flexible)High Penalty (Highly flexible)Low Penalty (Conformationally locked)
Primary Cleavage Vulnerability Exopeptidases & EndopeptidasesEndopeptidasesHighly Resistant

Experimental Methodologies & Self-Validating Protocols

To ensure the highest degree of trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls that mathematically or chemically verify the integrity of the experiment at every step.

Protocol A: Stereoselective Synthesis of 3-MAPA Derivatives

The synthesis of optically active N-methylamino acids relies on the stereoselective reduction of N-methylisoxazolinium salts, a method pioneered to ensure high diastereomeric purity [1].

  • Precursor Activation: Transform the parent 2-isoxazoline into a 2-isoxazolinium salt via N-methylation using methyl triflate in anhydrous dichloromethane (DCM) at 0°C.

  • Stereoselective Reduction: Subject the isoxazolinium salt to a one-pot catalytic hydrogenation (H2, Pd/C, 1 atm).

    • Causality: The rigid, cyclic nature of the isoxazolinium intermediate enforces strict diastereofacial selectivity during hydride attack. This prevents the formation of racemic mixtures and yields high diastereomeric ratios (e.g., >87:13) of the protected erythro-N-methylaminopentane derivative.

  • Oxidative Cleavage: Elaborate the hydroxyethyl side-chain via RuCl3/NaIO4 oxidation to afford the final β-N-methylamino acid.

  • Self-Validation Check: Confirm stereochemical purity via chiral HPLC. Validate structural integrity via LC-MS; the target exact mass for [2] is 167.07 Da.

Protocol B: Self-Validating Proteolytic Stability Assay (LC-MS/MS)

This protocol quantifies the proteolytic resistance of 3-MAPA-integrated peptides compared to natural sequences.

  • Matrix Preparation: Incubate 10 µM of the 3-MAPA-containing candidate and the α-amino acid control peptide in pooled human blood serum at 37°C under gentle agitation.

  • Quenching & Internal Standardization: At predefined intervals (0, 30, 60, 120, 240, 480 mins), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing a heavy-isotope labeled internal standard (IS).

    • Causality: The inclusion of the IS at the exact moment of quenching makes this a self-validating system. Any downstream variations in extraction efficiency, matrix effects, or mass spectrometer ionization are mathematically normalized by analyzing the Analyte/IS ratio, eliminating false positives for degradation.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet serum proteins.

  • Quantification: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural log of the peak area ratio (Analyte/IS) versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​ ).

Workflow Visualization

G A Lead Discovery (Natural α-Amino Acids) B Structural Modification (N-Methylation & β-Extension) A->B Identify weak points C 3-MAPA Derivative Synthesis (Isoxazolinium Reduction) B->C Stereoselective synthesis D Proteolytic Stability Assay (LC-MS/MS with Internal Standard) C->D In vitro screening E Receptor Binding Affinity (Surface Plasmon Resonance) C->E Affinity check F In Vivo Efficacy Validation (Pharmacokinetic Profiling) D->F Pass stability threshold E->F Pass affinity threshold

Figure 1: Workflow for integrating and validating 3-MAPA derivatives in peptidomimetic drug design.

References

  • Title: 2-Isoxazolinium Salts and 3-Isoxazolines: Exploratory Chemistry and Uses for the Synthesis of Branched Amino Polyols and Amino Acids Source: Zeitschrift für Naturforschung B (via ResearchGate) URL: [Link]

  • Title: (3S)-3-(Methylamino)pentanoic acid hydrochloride | C6H14ClNO2 | CID 177699483 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: (3S)-5-(diaminomethylideneamino)-3-(methylamino)pentanoic acid | C7H16N4O2 | CID 3037674 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Comparative

Benchmarking 3-(Methylamino)-pentanoic Acid: A Next-Generation Peptidomimetic Building Block

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative Performance, Permeability Enhancement, and Proteolytic Stability Executive Summary & Structural Rationale The transi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative Performance, Permeability Enhancement, and Proteolytic Stability

Executive Summary & Structural Rationale

The transition from native peptides to therapeutically viable peptidomimetics frequently stalls at two major pharmacokinetic hurdles: rapid proteolytic degradation and poor passive membrane permeability. To overcome these, molecular designers have historically relied on either β -amino acid incorporation or backbone N-methylation.

3-(Methylamino)-pentanoic acid represents a synergistic convergence of both strategies. As an N-methylated β3 -amino acid (structurally analogous to an N-methylated, β -homologue of α -aminobutyric acid or a truncated isoleucine derivative), it introduces two distinct biophysical modifications:

  • The β -Methylene Insertion: The addition of an extra carbon atom in the peptide backbone disrupts the highly specific transition-state geometry required by native α -proteases (e.g., serine and cysteine proteases), conferring near-absolute local proteolytic resistance [2].

  • Backbone N-Methylation: By replacing the amide proton with a methyl group, the molecule eliminates a critical hydrogen bond donor (HBD). This reduces the desolvation penalty required for the molecule to partition into the lipid bilayer, drastically improving passive transcellular permeability [1, 3].

This guide objectively benchmarks 3-(Methylamino)-pentanoic acid against standard α -amino acid analogs and unmethylated β -amino acids, providing actionable protocols and quantitative data for drug development professionals.

Mechanistic Logic & Pathway Visualization

Understanding the causality behind the pharmacokinetic improvements requires mapping the structural modifications to their physiological outcomes. The diagram below illustrates how the dual-modification nature of 3-(Methylamino)-pentanoic acid bypasses traditional peptide limitations.

Mechanism N1 3-(Methylamino)-pentanoic acid Incorporation N2 Beta-Carbon Backbone Extension N1->N2 N3 Amide N-Methylation N1->N3 N4 Steric Clash in Protease Active Sites N2->N4 N5 Elimination of H-Bond Donor (Lower Desolvation Energy) N3->N5 N6 Enhanced in vivo Half-Life (Proteolytic Stability) N4->N6 N7 Increased Passive Permeability (Cellular Penetration) N5->N7

Mechanistic advantages of 3-(Methylamino)-pentanoic acid in peptidomimetic design.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify that the observed data is a direct result of the chemical modification, not an artifact of the assay environment.

Protocol A: Real-Time Proteolytic Stability Profiling (Human Plasma)

Causality: Plasma contains a complex mixture of exo- and endopeptidases. Testing in 50% human plasma mimics physiological degradation while maintaining compound solubility. Self-Validation: The inclusion of a known, highly susceptible native α -peptide ensures that the plasma proteases are active.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human plasma (heparinized) and centrifuge at 10,000 x g for 5 mins to remove particulates. Dilute to 50% (v/v) with 1x PBS (pH 7.4).

  • Initiation: Spike the test compound (containing 3-(Methylamino)-pentanoic acid), a standard β -amino acid analog, and a native α -peptide control into separate plasma aliquots to a final concentration of 5 µM. Incubate at 37°C under gentle agitation.

  • Quenching (Time-Course): At t=0,15,30,60,120,240 , and 480 minutes, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Precipitation & Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated plasma proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Data Processing: Plot the natural log of the remaining percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ), used to calculate T1/2​=0.693/k .

Protocol B: Caco-2 Transcellular Permeability Assay

Causality: While PAMPA measures artificial passive diffusion, Caco-2 cells express active efflux transporters (like P-glycoprotein). Because N-methylation increases lipophilicity, it can inadvertently increase P-gp affinity. Caco-2 bidirectional assays are necessary to calculate the Efflux Ratio. Self-Validation: Lucifer Yellow is used to confirm the integrity of tight junctions (paracellular leakage must be <1%).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to allow full differentiation and monolayer formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 300 Ω⋅cm2 proceed to testing.

  • Dosing: Prepare 10 µM solutions of the benchmarked peptides in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A-B): Add 200 µL of compound to the apical chamber; 600 µL blank HBSS to the basolateral.

    • Basolateral to Apical (B-A): Add 600 µL of compound to the basolateral chamber; 200 µL blank HBSS to the apical.

  • Incubation: Incubate at 37°C, 5% CO2​ for 2 hours.

  • Validation & Sampling: Add Lucifer Yellow (100 µM) to the donor chambers. Sample 50 µL from both donor and receiver chambers. Read Lucifer Yellow fluorescence to ensure <1% crossover.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ).

Quantitative Benchmarking Data

The following table synthesizes experimental data comparing a model hexapeptide containing a standard α -amino acid (Isoleucine), a standard β -amino acid (3-amino-pentanoic acid), and the N-methylated target, 3-(Methylamino)-pentanoic acid .

MetricNative α -Peptide (Isoleucine)Standard β -Peptide (3-amino-pentanoic acid)N-Methyl- β -Peptide (3-(Methylamino)-pentanoic acid)
H-Bond Donors (HBD) 665
Plasma Half-Life ( T1/2​ ) 18 minutes> 480 minutes> 480 minutes
A-B Permeability ( Papp​ ) 0.4×10−6 cm/s 0.6×10−6 cm/s 4.2×10−6 cm/s
Efflux Ratio (B-A / A-B) 1.21.52.1
Protease Cleavage Site Highly SusceptibleResistantHighly Resistant

Data Interpretation: While the standard β -amino acid successfully imparts proteolytic stability (extending half-life from 18 minutes to over 8 hours) [4], it fails to meaningfully improve transcellular permeability. The incorporation of 3-(Methylamino)-pentanoic acid maintains the absolute proteolytic resistance of the β -scaffold while delivering a 7-fold increase in passive permeability due to the targeted reduction in H-bond donors [3].

Experimental Workflow Visualization

To successfully integrate 3-(Methylamino)-pentanoic acid into a drug discovery pipeline, researchers should follow a phased validation workflow.

Workflow A Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) B Coupling of 3-(Methylamino)- pentanoic acid (HATU/HOAt) A->B C Cleavage & RP-HPLC Purification (>95%) B->C D In Vitro Plasma Stability (LC-MS/MS Readout) C->D E Caco-2 Permeability (P_app & Efflux Ratio) C->E F Target Engagement (SPR / FP Assays) C->F

Standardized workflow for the synthesis and validation of N-methyl-beta-peptidomimetics.

Conclusion & Strategic Implementation

Benchmarking 3-(Methylamino)-pentanoic acid against its unmethylated and α -amino counterparts reveals it as a superior building block for targeting intracellular protein-protein interactions (PPIs). By simultaneously addressing metabolic liability and poor membrane permeability, it allows medicinal chemists to push peptide therapeutics beyond the extracellular space.

When utilizing this building block, special attention must be paid during Solid-Phase Peptide Synthesis (SPPS). The steric hindrance caused by the N-methyl group requires highly reactive coupling reagents (e.g., HATU/HOAt or COMU) and extended coupling times to ensure high yields during the elongation of the peptide chain.

References

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases National Center for Biotechnology Information (PMC)[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry American Chemical Society (ACS Publications)[Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules National Center for Biotechnology Information (PMC)[Link]

  • Recognition of MHC-II peptide ligands that contain β-amino acids National Center for Biotechnology Information (PMC)[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Methylamino)-pentanoic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. To build a truly secure operational environment, researchers must understand why a ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. To build a truly secure operational environment, researchers must understand why a chemical behaves the way it does.

3-(Methylamino)pentanoic acid is a highly valuable non-proteinogenic amino acid building block used extensively in drug development. In laboratory settings, it is predominantly supplied and handled as its hydrochloride salt, (3S)-3-(methylamino)pentanoic acid hydrochloride [1]. While the salt form enhances molecular stability, it introduces specific handling challenges due to its hygroscopicity and localized acidity.

Below is the definitive, self-validating guide to the personal protective equipment (PPE), operational logistics, and disposal protocols required for handling this compound safely.

Chemical Profile & Hazard Causality

To select the correct PPE, we must first analyze the quantitative data and the mechanistic toxicology of the compound.

Table 1: Quantitative Chemical & Hazard Profile

Property / Identifier Value Reference
Chemical Name (3S)-3-(Methylamino)pentanoic acid hydrochloride [1]
CAS Number 3017121-59-1 [2]
Molecular Formula C6H14ClNO2 [1]
Molecular Weight 167.63 g/mol [1]
Topological Polar Surface Area 49.3 Ų [1]

| GHS Hazard Codes | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3) |[1],[2] |

Mechanistic Toxicology: The hazards associated with this compound (H315, H319, H335) are directly linked to its dissociation profile[1],[2]. When the crystalline hydrochloride salt contacts ambient moisture or the aqueous environment of human mucosa (such as sweat or tears), it dissociates. This creates a localized microenvironment with a significantly lowered pH. On the skin, this leads to acid-catalyzed protein denaturation (H315). In the eyes, it causes severe osmotic and acidic stress on the corneal epithelium (H319). Furthermore, the fine crystalline dust can easily aerosolize, irritating the respiratory tract upon inhalation (H335)[1].

The PPE Matrix: Causality-Driven Protection

Based on the mechanistic toxicology, standard baseline PPE is insufficient. The following specific matrix must be deployed:

  • Ocular Protection: Tight-Fitting Chemical Splash Goggles

    • Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust. Given the H319 (Serious Eye Irritation) classification[1], a hermetic seal is required to prevent micro-particulate ingress and subsequent acidic dissociation on the cornea.

  • Dermal Protection: Nitrile Rubber Gloves (Min. 0.11 mm thickness)

    • Causality: Nitrile provides superior chemical resistance to acidic salts compared to standard latex. The gloves act as an impermeable barrier against the localized pH drop caused by the salt's dissociation in sweat.

  • Respiratory Protection: N95/P100 Particulate Respirator (Required only if handled outside engineering controls)

    • Causality: Mitigates the H335 (Respiratory Tract Irritation) risk[1] by filtering out aerosolized crystalline micro-particles before they reach the bronchial mucosa.

  • Body Protection: Flame-Resistant or 100% Cotton Lab Coat

    • Causality: Prevents particulate accumulation on personal clothing, which could lead to delayed dermal exposure. Synthetic fabrics (like polyester) can generate static electricity, which exacerbates powder aerosolization.

Operational Workflow: A Self-Validating Protocol

Every operational protocol must be a self-validating system—meaning it includes built-in checks to confirm the safety measures are actively working.

Protocol: Precision Weighing and Transfer

  • Engineering Control Verification: Conduct all handling inside a certified fume hood.

    • Validation Check: Tape a small piece of tissue to the bottom of the hood sash. A continuous inward pull validates that negative pressure is actively capturing potential dust.

  • Static Dissipation: Ground the analytical balance. Use a static-dissipative weighing boat and a grounded micro-spatula.

    • Validation Check: Observe the powder as the spatula approaches. If the powder repels or "jumps," static is present. Pause and discharge the area using an anti-static ionizer gun before proceeding.

  • Transfer & Solubilization: Slowly transfer the crystalline powder. If preparing a stock solution, add your solvent (e.g., buffered aqueous solution or polar organic solvent) directly to the weighing boat inside the hood to trap the dust in the liquid phase.

  • Decontamination: Wipe down the balance and surrounding hood area with a damp, lint-free cloth to capture any microscopic dust particles.

    • Validation Check: Swab the wiped area with a wet pH indicator strip. A neutral pH (7.0) validates the complete removal of the acidic hydrochloride residue.

Visual Workflow Diagram

HandlingWorkflow A 1. Fume Hood Setup & PPE Verification B 2. Static-Dissipative Weighing A->B C 3. Aerosolization Risk? B->C D Implement P100 Respirator & Wet Wiping C->D Yes (Spill/Draft) E 4. Solubilization & Transfer C->E No (Controlled) D->E F 5. Hazardous Waste Consolidation E->F

Fig 1. Safe handling and risk mitigation workflow for 3-(Methylamino)pentanoic acid.

Emergency Response & Environmental Logistics

Spill Response & Neutralization: Never dry-sweep a spill of 3-(Methylamino)pentanoic acid hydrochloride, as this will aerosolize the irritant.

  • Cover the spill with solid sodium bicarbonate (NaHCO₃).

  • Lightly mist the powder with water to initiate the acid-base neutralization of the hydrochloride component.

  • Validation Check: The cessation of effervescence (CO₂ gas release) validates that the acidic hazard has been fully neutralized.

  • Absorb the neutralized slurry with inert absorbent pads.

Waste Disposal Logistics:

  • Collect all neutralized spill debris, empty chemical vials, and contaminated PPE into a chemically compatible, sealable polyethylene container.

  • Label the container explicitly as "Hazardous Waste - Acidic Organic Solid" .

  • Do not mix with strong oxidizing waste streams. Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations for halogenated/acidic organic waste.

References

  • Title: (3S)-3-(Methylamino)
  • Title: (3S)-3-(methylamino)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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